Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPASYXYUJDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857399 | |
| Record name | tert-Butyl [3-(aminomethyl)oxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158760-32-7 | |
| Record name | tert-Butyl [3-(aminomethyl)oxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
An In-depth Technical Guide to the
Executive Summary:
This document provides a comprehensive technical guide for the synthesis of tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate, a valuable building block in contemporary drug discovery and development. The significance of this compound lies in its unique structural motif, combining a tetrahydrofuran scaffold, known to enhance solubility and metabolic stability, with a Boc-protected aminomethyl group, which is crucial for subsequent peptide couplings and other functionalizations. This guide is intended for researchers, medicinal chemists, and process development scientists. It delineates multiple, field-proven synthetic pathways to the key intermediate, 3-(aminomethyl)tetrahydrofuran, and provides a detailed, validated protocol for the final N-Boc protection step. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction
This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often employed as a bioisostere for other cyclic systems to improve pharmacokinetic properties.[1] Specifically, the 3-aminomethyltetrahydrofuran core is a key component in the development of pharmaceuticals, particularly those targeting neurological disorders, due to its potential to effectively cross the blood-brain barrier.[1] It is also a critical intermediate for third-generation neonicotinoid insecticides like Dinotefuran.[2][3]
The incorporation of a tert-butyloxycarbonyl (Boc) protecting group is a deliberate and strategic choice. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions (e.g., using trifluoroacetic acid).[4][5][6] This orthogonality allows for selective deprotection and subsequent elaboration of the primary amine without disturbing other sensitive functionalities within a complex molecule, a common requirement in multi-step pharmaceutical synthesis.[4][6] This guide will explore robust methods to construct this valuable synthetic intermediate.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves a single, primary disconnection. The C-N bond of the carbamate is disconnected to reveal the two principal synthons: the core amine, 3-(aminomethyl)tetrahydrofuran, and a suitable Boc-group source, typically di-tert-butyl dicarbonate (Boc₂O). The primary synthetic challenge, therefore, lies in the efficient and scalable preparation of the 3-(aminomethyl)tetrahydrofuran intermediate.
Caption: Retrosynthetic disconnection of the target carbamate.
Synthesis of the Key Intermediate: 3-(Aminomethyl)tetrahydrofuran
Several distinct and industrially viable routes have been developed for the synthesis of 3-(aminomethyl)tetrahydrofuran. The choice of a specific pathway often depends on factors such as starting material cost, scalability, and environmental considerations. We will detail three prominent methods here.
Route 1: From Maleic Acid Diester
This pathway is a robust, multi-step synthesis that begins with readily available maleic acid diesters.[7] The strategy involves a Michael addition, followed by reduction of the ester groups, dehydration to form the tetrahydrofuran ring, and finally, reduction of a nitro group to the desired primary amine.
Caption: Synthetic workflow starting from a maleic acid diester.
Experimental Protocol (Adapted from CN107417648B): [7]
-
Michael Addition & Reduction: Diethyl maleate undergoes a Michael addition with nitromethane. The resulting adduct is then reduced using a metal borohydride (e.g., sodium borohydride) to yield 2-nitromethyl-1,4-butanediol.
-
Dehydration Cyclization: The 2-nitromethyl-1,4-butanediol (1.0 equiv) is dissolved in a suitable solvent like toluene. An acid catalyst such as p-toluenesulfonic acid (0.1 equiv) is added. The mixture is heated to reflux (approx. 125°C) with a Dean-Stark apparatus to remove water for 6 hours. After cooling, the reaction is quenched, and the organic layer is washed, dried, and concentrated to yield 3-nitromethyltetrahydrofuran.
-
Catalytic Hydrogenation: 3-Nitromethyltetrahydrofuran (1.0 equiv) is dissolved in methanol. 10% Palladium on carbon (Pd/C) is added as the catalyst. The vessel is purged with hydrogen gas (H₂) and the reaction is stirred under a hydrogen atmosphere (0.1 MPa) at room temperature for 6 hours. Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to afford pure 3-aminomethyltetrahydrofuran.[7]
Causality and Insights:
-
Solvent Choice: Toluene is used for the cyclization due to its high boiling point and its ability to form an azeotrope with water, facilitating its removal and driving the reaction to completion.
-
Catalyst Selection: Palladium on carbon is a highly efficient and standard catalyst for the reduction of nitro groups to amines, offering high yields and clean conversions under mild conditions.[7]
Route 2: From Acrylonitrile
This innovative route utilizes inexpensive and readily available starting materials: acrylonitrile and a 2-halogenated ethanol.[8] The key steps are an initial addition reaction, a cyclization to form a nitrile-substituted tetrahydrofuran, and a final reduction.
Caption: Synthetic workflow starting from acrylonitrile.
Experimental Protocol (Adapted from CN106366056A): [8]
-
Addition Reaction: Acrylonitrile (1.0 equiv) and 2-chloroethanol (1.5 equiv) are mixed. A catalytic amount of a base like sodium hydroxide is added portion-wise while maintaining the temperature at 25 ± 5°C. The reaction is stirred for 2 hours. After filtration of solids, the filtrate is concentrated to give 2-chloroethyl-2-nitrile ethyl ether.
-
Cyclic Condensation: The intermediate ether is treated under conditions that facilitate intramolecular cyclization to form 3-cyanotetrahydrofuran.
-
Catalytic Hydrogenation: The 3-cyanotetrahydrofuran intermediate is subjected to catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) under a hydrogen atmosphere to reduce the nitrile group to the primary amine, yielding the final product.
Causality and Insights:
-
Atom Economy: This route is efficient as it builds the carbon and heteroatom framework from simple, small molecules.
-
Safety: While effective, the use of acrylonitrile requires careful handling due to its toxicity. The final hydrogenation of the nitrile is a standard and well-understood transformation.
Route 3: From 2,5-Dihydrofuran
This approach offers a more direct path by starting with a pre-formed cyclic ether.[3] The key transformation is a formylation reaction followed by reductive amination.
Caption: Synthetic workflow starting from 2,5-dihydrofuran.
Experimental Protocol (Adapted from CN110407776B): [3]
-
Formylation: 2,5-Dihydrofuran is subjected to a formylation reaction. This can be achieved via hydroformylation, where the olefin reacts with carbon monoxide and hydrogen in the presence of a metal catalyst (e.g., rhodium or cobalt complex) to introduce an aldehyde group, yielding 3-formyltetrahydrofuran.
-
Reductive Amination: The resulting 3-formyltetrahydrofuran is then converted to the primary amine via reductive amination. This is typically performed in a one-pot process by treating the aldehyde with ammonia and a reducing agent, often hydrogen gas with a metal catalyst (such as Nickel, Palladium, or Platinum).
Causality and Insights:
-
Directness: This route is conceptually very direct. However, the hydroformylation step can require specialized high-pressure equipment and catalysts, which may be a consideration for laboratory-scale synthesis.
-
Reductive Amination: This is a powerful and widely used C-N bond-forming reaction, valued for its efficiency in converting aldehydes and ketones into amines.
| Parameter | Route 1 (Maleic Diester) | Route 2 (Acrylonitrile) | Route 3 (2,5-Dihydrofuran) |
| Starting Materials | Maleic acid diester, Nitromethane | Acrylonitrile, 2-Haloethanol | 2,5-Dihydrofuran, CO, H₂ |
| Key Intermediates | 2-Nitromethyl-1,4-butanediol | 3-Cyanotetrahydrofuran | 3-Formyltetrahydrofuran |
| Key Reactions | Michael Addition, Hydrogenation | Addition, Cyclization, Hydrogenation | Hydroformylation, Reductive Amination |
| Primary Advantages | Well-established, scalable | Inexpensive starting materials | Shorter route |
| Primary Challenges | Multiple steps | Use of toxic reagents | Requires high-pressure setup |
Final Step: N-Boc Protection
The final step is the chemoselective protection of the primary amine of 3-(aminomethyl)tetrahydrofuran. This is reliably achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically high-yielding and clean.[9]
Caption: The final Boc-protection step.
Detailed Experimental Protocol:
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 3-(aminomethyl)tetrahydrofuran (1.0 equiv, ~101.15 g/mol ) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (1.2 equiv) or an aqueous solution of sodium hydroxide. Cool the mixture to 0°C in an ice bath.
-
Boc₂O Addition: A solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, ~218.25 g/mol ) in the same solvent is added dropwise to the cooled amine solution over 30 minutes.[10]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in a solvent like ethyl acetate or DCM and washed sequentially with water, a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, and finally with brine.[10]
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product. If necessary, further purification can be achieved by flash column chromatography on silica gel to afford the pure this compound.
Causality and Insights:
-
Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine onto one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a stable leaving group (tert-butoxide and CO₂), resulting in the formation of the robust carbamate.[4]
-
Conditions: The reaction is highly efficient and can be performed under various conditions, including aqueous biphasic systems, making it highly adaptable for different scales.[5][9]
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | Typically a colorless oil or a white solid |
| ¹H NMR | Expect signals for the Boc group (~1.4 ppm, 9H, s), and characteristic multiplets for the tetrahydrofuran ring protons and the aminomethyl protons. |
| ¹³C NMR | Expect signals for the Boc carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and signals corresponding to the carbons of the tetrahydrofuran ring. |
| Mass Spectrometry | ESI-MS should show a peak corresponding to [M+H]⁺ at m/z 202.14 or [M+Na]⁺ at m/z 224.12. |
Conclusion
The synthesis of this compound is a well-documented process achievable through multiple strategic pathways. The selection of a particular route to the key 3-(aminomethyl)tetrahydrofuran intermediate can be tailored based on available resources, scale, and economic factors. Routes starting from maleic acid diesters or acrylonitrile offer scalability from inexpensive feedstocks, while pathways from cyclic precursors provide more direct, albeit potentially more specialized, alternatives. The final N-Boc protection is a standard, high-yielding transformation that provides the target compound, a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 3. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 8. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 9. Amine Protection / Deprotection [fishersci.dk]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Physico-chemical Properties of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Introduction
Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. As a diamine derivative featuring a tetrahydrofuran scaffold, one primary amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective functionalization of the remaining free amine. The rigid tetrahydrofuran core introduces specific conformational constraints, making this compound a valuable building block for synthesizing novel ligands, therapeutic agents, and complex molecular architectures.
This technical guide provides a comprehensive analysis of the core physico-chemical properties of this compound. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the underlying chemical principles that govern these properties, offers field-proven experimental protocols for their determination, and provides a framework for understanding how these characteristics influence the compound's application in a laboratory and developmental setting.
Molecular Structure and Core Chemical Identifiers
The fundamental identity of any chemical compound begins with its structure. This compound possesses a unique arrangement of functional groups that dictates its behavior.
The structure features a central five-membered saturated ether ring (tetrahydrofuran). A key feature is the geminal substitution at the C3 position, bearing both an aminomethyl group (-CH₂NH₂) and a carbamate-protected amine (-NH-Boc). The presence of the Boc group is critical; it is a robust protecting group stable to a wide range of nucleophilic and basic conditions, yet it is readily removable under mild acidic conditions, offering synthetic flexibility.
Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 g/mol | |
| Stereoisomerism | The molecule contains stereocenters, leading to various stereoisomers (e.g., (3S,4S), (3R,4S)). The specific properties can vary between isomers. | N/A |
| CAS Numbers (Isomer-specific) | 335276-55-6 ((3S,4S)-isomer) | [1] |
| 1628794-75-1 ((3R,4S)-isomer) | [2] | |
| 1704434-31-0 ((3R,4R)-isomer) | [3] |
Anticipated Physico-chemical Properties
While specific experimental data for this exact molecule is not widely published, we can infer its properties with high confidence based on the well-understood chemistry of its constituent functional groups: the Boc-protected amine, the primary aliphatic amine, and the tetrahydrofuran ring.
Solubility Profile
The solubility of a compound is paramount for its handling, reaction conditions, and formulation. The presence of both polar (amine, carbamate, ether) and nonpolar (tert-butyl) groups gives this molecule a mixed character.
-
Organic Solvents : The introduction of the bulky, nonpolar Boc group generally increases lipophilicity.[4] Therefore, good solubility is expected in a range of common organic solvents. These include chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents (DMF, DMSO). It is also likely to be soluble in lower alcohols like methanol and ethanol.[4]
-
Aqueous Solubility : The free primary amine and the ether oxygen can act as hydrogen bond acceptors, while the N-H of the carbamate and the -NH₂ group can act as hydrogen bond donors. However, the lipophilic tert-butyl group and the hydrocarbon backbone of the tetrahydrofuran ring will limit water solubility. The compound is expected to be sparingly soluble in neutral water.
-
pH-Dependent Aqueous Solubility : The presence of the primary amine (a basic center) dictates that the compound's aqueous solubility will be highly pH-dependent. In acidic solutions (e.g., dilute HCl), the primary amine will be protonated to form an ammonium salt (-NH₃⁺). This ionic species will be significantly more polar and thus much more soluble in water. This property is a cornerstone of its purification, as it allows for extraction from organic layers into aqueous acid.
Acidity/Basicity and pKa Values
The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity and is critical for predicting its charge state at a given pH.[5]
-
Basicity of the Primary Amine : The primary amine is the most basic site in the molecule. For typical primary aliphatic amines, the pKa of the conjugate acid (R-NH₃⁺) is in the range of 9-11.[5][6] We can therefore estimate the pKa for the protonated primary amine of this molecule to be within this range. This value indicates that at physiological pH (~7.4), the primary amine will exist predominantly in its protonated, cationic form.
-
Acidity of the Carbamate N-H : The N-H proton of the Boc-carbamate is significantly less acidic than a carboxylic acid but can be deprotonated under very strong basic conditions. Its pKa is estimated to be around 24, making it non-acidic for all practical purposes in typical synthetic and biological contexts.[7]
Melting and Boiling Points
-
Melting Point : As a solid at room temperature, the melting point will be influenced by the crystal lattice energy. The ability to form intermolecular hydrogen bonds via the amine and carbamate groups would suggest a higher melting point than a non-polar compound of similar molecular weight. For comparison, similar mono-Boc protected diamines like tert-butyl (2-aminoethyl)carbamate and tert-butyl (3-aminopropyl)carbamate are reported as low-melting solids (64-66 °C).[8] It is reasonable to expect a melting point in a similar or slightly higher range due to the rigid ring structure.
-
Boiling Point : Due to its relatively high molecular weight and hydrogen bonding capability, the compound would have a high boiling point and would likely decompose before boiling at atmospheric pressure.
Stability and Storage
The stability of the compound is primarily dictated by the robustness of the Boc-protecting group.[9]
-
Thermal Stability : The Boc group can be thermally labile at elevated temperatures (typically above 85-90°C), which can lead to deprotection.[9]
-
pH Stability : The compound is stable under neutral and basic conditions. However, it is sensitive to acid. The Boc group is designed to be cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which will regenerate the free diamine.[4][9]
-
Recommended Storage : For long-term integrity, the compound should be stored in a cool, dry place, protected from light and acidic vapors.[9]
Experimental Protocols for Property Determination
The trustworthiness of any technical guide rests on verifiable and reproducible methodologies. The following section details standard, field-proven protocols for determining the key physico-chemical properties discussed.
Protocol for Determination of Solubility
This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Methodology:
-
Preparation : Label a series of small glass vials, one for each solvent to be tested (e.g., Water, 1M HCl, 1M NaOH, Methanol, Dichloromethane, Hexane).
-
Sample Addition : Accurately weigh approximately 5 mg of this compound into each vial.
-
Solvent Addition : Add 1 mL of the respective solvent to each vial.
-
Agitation : Cap the vials securely and agitate vigorously using a vortex mixer for 1-2 minutes.
-
Observation : Allow the vials to stand for a few minutes. Visually inspect each vial against a dark background.
-
Soluble : The solution is clear with no visible solid particles.
-
Sparingly Soluble : A small amount of solid remains, or the solution is hazy/cloudy.
-
Insoluble : The majority of the solid remains undissolved.
-
-
Record : Record the observations for each solvent. This systematic approach provides a reliable solubility profile.
Causality Behind Experimental Choices:
-
Choice of Solvents : The selected solvents span a wide range of polarities and include acidic and basic aqueous solutions to probe the pH-dependent solubility, which is crucial for a molecule with a basic amine.
-
Fixed Ratio : Using a fixed mass-to-volume ratio (e.g., 5 mg/mL) allows for a semi-quantitative comparison of solubility across different solvents.
Protocol for Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. This protocol focuses on determining the pKa of the primary amine.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation : Accurately weigh a sample of the compound (e.g., 20-40 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL). Gentle warming may be required to aid dissolution.
-
Titration Setup : Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4, 7, 10) and immerse the electrode in the sample solution.
-
Titrant : Use a standardized solution of a strong acid, typically 0.1 M HCl, as the titrant in a burette.
-
Titration : Begin stirring the solution. Add the HCl titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis : Continue the titration well past the equivalence point (the region of sharpest pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Determination :
-
Identify the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The half-equivalence point is at V_eq / 2.
-
The pKa is the pH of the solution at this half-equivalence point. This is because at this point, the concentrations of the protonated amine ([R-NH₃⁺]) and the free amine ([R-NH₂]) are equal, as per the Henderson-Hasselbalch equation.
-
Causality Behind Experimental Choices:
-
Strong Acid Titrant : A strong acid like HCl is used to ensure complete protonation of the basic amine, leading to a sharp and clear inflection point on the titration curve.
-
Potentiometric Monitoring : Direct pH measurement provides a continuous and accurate monitoring of the neutralization process, allowing for precise determination of the half-equivalence point where pH equals pKa.
Conclusion
This compound is a compound with a well-defined structure whose physico-chemical properties can be confidently predicted based on established chemical principles. Its mixed polarity suggests solubility in a range of organic solvents, while its basic primary amine confers pH-dependent aqueous solubility, a key feature for purification and formulation. The Boc protecting group provides stability under basic and nucleophilic conditions but allows for controlled deprotection under acidic conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine these critical parameters, ensuring data integrity and facilitating the compound's effective use in synthesis and drug discovery pipelines.
References
-
PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Lehigh University. Approximate pKa chart of the functional groups. [Link]
-
Ocampo, R., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Otsu, A., et al. (2021). A general equation for proceeding with unfavorable equilibrium reactions and its application to the concise synthesis of a palau’amine analog. Chemical Science. [Link]
Sources
- 1. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | C9H18N2O3 | CID 69588176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1628794-75-1|tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate | 1704434-31-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl (3-(Aminomethyl)tetrahydrofuran-3-yl)carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate, a pivotal building block in medicinal chemistry. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis strategies, and significant applications, particularly in the development of novel therapeutics. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug development, offering insights into the strategic use of this versatile molecule.
Chemical Identity and Stereoisomerism
This compound is a diamine derivative featuring a central tetrahydrofuran ring. One of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group, a common and strategically important protecting group in organic synthesis. The presence of a chiral center at the 3-position of the tetrahydrofuran ring means that this compound can exist as different stereoisomers. The specific stereochemistry is crucial as it often dictates the biological activity of the final drug molecule.
Several stereoisomers of the parent compound, tert-butyl (aminotetrahydrofuran-3-yl)carbamate, are commercially available, each with a unique CAS number:
| Stereoisomer | CAS Number |
| ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 1628794-75-1[1] |
| ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate | 1704434-31-0[2] |
| ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 335276-55-6[3] |
It is imperative for researchers to select the appropriate stereoisomer for their specific synthetic target to ensure the desired pharmacological profile.
The general structure of this compound is presented below:
Caption: General structure of this compound.
Physicochemical Properties and Handling
The physicochemical properties of this compound are largely influenced by the Boc protecting group.
Solubility and Stability:
-
Increased Lipophilicity: The bulky and nonpolar tert-butyl group significantly increases the lipophilicity of the molecule compared to the parent diamine. This generally results in good solubility in a wide range of common organic solvents.
-
Stability: The carbamate linkage is stable under basic and nucleophilic conditions, allowing for a broad scope of chemical transformations on other parts of the molecule. However, the Boc group is labile to acidic conditions and can be readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Thermal and Moisture Sensitivity: While relatively stable at ambient temperatures, the Boc group can be thermally unstable at elevated temperatures (prolonged exposure above 85-90°C can lead to deprotection). Although generally stable to neutral water, the carbamate bond can undergo slow hydrolysis upon prolonged contact with moisture.[4]
Handling and Storage:
-
Recommended Storage: To ensure the integrity of the compound, it is recommended to store it under refrigerated conditions in an inert atmosphere, protected from light and moisture.[4]
Synthesis Strategies
The synthesis of this compound involves the construction of the substituted tetrahydrofuran ring and the selective protection of one of the amino groups. The diastereoselective synthesis of substituted tetrahydrofurans is a well-explored area of organic chemistry, with various methods available.[2][6][7][8]
A plausible synthetic workflow can be envisioned as follows:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | C9H18N2O3 | CID 69588176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 8. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene- tert-butyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Introduction: The Significance of Spectroscopic Analysis in Process Chemistry
In the synthesis of active pharmaceutical ingredients (APIs), the rigorous confirmation of molecular structure and purity at each synthetic step is paramount. Spectroscopic techniques are the bedrock of this analytical requirement. For a molecule such as this compound, which contains a crucial Boc-protecting group on a substituted tetrahydrofuran scaffold, a multi-faceted spectroscopic approach is essential for unambiguous characterization. The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities, due to its stability and ease of removal under mild acidic conditions.[1][2] This guide will elucidate the characteristic spectral signatures that confirm the successful synthesis and purity of this versatile building block.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound presents several key functional groups that give rise to distinct spectroscopic signals:
-
Boc Group: A prominent tert-butyl group and a carbamate moiety.
-
Tetrahydrofuran Ring: An aliphatic ether ring system.
-
Primary Amine: An unprotected -NH2 group.
-
Secondary Amine (as part of the carbamate): An N-H group within the carbamate linkage.
A thorough analysis will leverage the unique signals from each of these components to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the Boc group, the tetrahydrofuran ring protons, and the aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in this region.[3][4] |
| Tetrahydrofuran Ring Protons | ~3.3 - 4.0 | Multiplets | 6H | The protons on the tetrahydrofuran ring will be in a complex splitting environment due to their diastereotopic nature and coupling with each other. |
| Aminomethyl (-CH₂-NH₂) | ~2.8 - 3.2 | Multiplet | 2H | These protons are adjacent to the primary amine and will exhibit a distinct chemical shift. |
| Carbamate N-H | ~4.8 - 5.2 | Broad Singlet | 1H | The carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent.[4] |
| Primary Amine (-NH₂) | ~1.5 - 2.5 | Broad Singlet | 2H | The chemical shift of the primary amine protons can vary significantly with solvent and concentration and may exchange with D₂O. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides confirmation of the carbon skeleton, including the characteristic carbonyl and quaternary carbons of the Boc group.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Boc (C=O) | ~155 - 157 | The carbamate carbonyl carbon has a characteristic chemical shift in this downfield region.[3][4] |
| Boc (-C (CH₃)₃) | ~79 - 81 | The quaternary carbon of the tert-butyl group is a key indicator of the Boc protecting group.[3][4] |
| Boc (-C(CH₃ )₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[3][4] |
| Tetrahydrofuran Ring Carbons | ~60 - 75 | The carbons of the tetrahydrofuran ring will appear in this region, with the carbons adjacent to the oxygen atom being the most downfield. |
| Aminomethyl (-CH₂ -NH₂) | ~40 - 45 | The carbon of the aminomethyl group. |
| Tetrahydrofuran C3 | ~50 - 55 | The quaternary carbon of the tetrahydrofuran ring to which the aminomethyl and carbamate groups are attached. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.[5][6][7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled sequence to simplify the spectrum.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[1] The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Carbamate) | ~3300 - 3400 | Medium | This band is characteristic of the N-H bond in the carbamate linkage.[8] |
| N-H Stretch (Primary Amine) | ~3200 - 3350 (two bands) | Medium | Primary amines typically show two N-H stretching bands in this region. |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong | These absorptions arise from the C-H bonds of the tert-butyl and tetrahydrofuran moieties. |
| C=O Stretch (Carbamate) | ~1680 - 1720 | Strong | The strong absorption of the carbamate carbonyl is a key diagnostic peak for a Boc-protected amine.[1][2] |
| N-H Bend (Primary Amine) | ~1590 - 1650 | Medium | The scissoring vibration of the primary amine. |
| C-O-C Stretch (Ether) | ~1050 - 1150 | Strong | This absorption is characteristic of the ether linkage within the tetrahydrofuran ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a more straightforward analysis of solid or liquid samples.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the IR beam and record the spectrum.
-
The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M+H]⁺ (Molecular Ion) | 231.17 | The molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.31 g/mol . The [M+H]⁺ ion is expected in electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry. |
| [M-C₄H₈]⁺ or [M-56]⁺ | 175.11 | A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene from the tert-butyl group. |
| [M-Boc+H]⁺ or [M-100]⁺ | 131.11 | Loss of the entire Boc group is another characteristic fragmentation. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. By understanding the expected spectroscopic signatures of the key functional groups, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent steps in the drug development pipeline. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of Boc-protected compounds.
References
- A Comparative Guide to the Spectroscopic Data of Boc-Protected Amines - Benchchem. (n.d.).
- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem. (n.d.).
- tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate - Benchchem. (n.d.).
- tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate - PubChem. (n.d.).
- Supporting Information. (n.d.).
- 1628794-75-1|tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate - BLDpharm. (n.d.).
- tert-Butyl carbamate - NIST Chemistry WebBook. (n.d.).
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.).
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.).
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum - ChemicalBook. (n.d.).
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- tert-butyl N-[(3R, 4S)-4-aminotetrahydrofuran-3-yl]carbamate, min 97%, 100 mg. (n.d.).
- TERT.-BUTYL-N-(8-AMINO-4-TOSYL-4-AZAOCTYL)-CARBAMATE - Optional[13C NMR]. (n.d.).
- mzCloud - tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. (2017, August 28).
- EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.).
- tert-Butyl carbamate - NIST Chemistry WebBook. (n.d.).
- tert-butyl N-[(3S, 4R)-4-aminotetrahydrofuran-3-yl]carbamate, min 97%, 100 mg. (n.d.).
- tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate - PubChem. (n.d.).
- tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm. (n.d.).
- tert-Butyl 3-(aminomethyl)phenylcarbamate AldrichCPR - Sigma-Aldrich. (n.d.).
- Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. (n.d.).
- Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate - PubChem. (n.d.).
- tert-Butyl N-(thiophen-2-yl)carbamate. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
- 3-(Aminomethyl)tetrahydrofuran 165253-31-6 | TCI AMERICA. (n.d.).
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 - Sigma-Aldrich. (n.d.).
- 3-(Aminomethyl)tetrahydrofuran 95 165253-31-6 - Sigma-Aldrich. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. epfl.ch [epfl.ch]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate (CAS 1161420-79-5): Sourcing, and Application in Modern Drug Discovery
Executive Summary: Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate is a specialized heterocyclic building block of increasing importance in medicinal chemistry and pharmaceutical development. Its unique geminal aminomethyl-amino structure, constrained within a tetrahydrofuran (THF) ring, offers a valuable scaffold for creating complex molecules with defined three-dimensional architectures. The presence of a Boc-protecting group allows for selective chemical manipulation, making it an ideal starting point for multi-step syntheses of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key technical specifications, and strategic applications for researchers and drug development professionals.
Core Concepts: Chemical Identity and Strategic Value
Defining the Structure
This compound is a bifunctional organic compound featuring a central tetrahydrofuran ring. Its defining feature is the C3 carbon, which is substituted with both a primary aminomethyl group (-CH₂NH₂) and a tert-butoxycarbonyl (Boc) protected secondary amine (-NHBoc). This specific arrangement, known as a geminal diamine derivative, is critical to its function in synthesis.
It is essential for researchers to distinguish this compound (CAS 1161420-79-5) from its more common vicinal diamine isomers, such as tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 1628794-75-1), where the amino groups are on adjacent carbons (C3 and C4).[1] While both are valuable, their distinct connectivity leads to different spatial arrangements and synthetic outcomes.
The Strategic Advantage in Medicinal Chemistry
The utility of this molecule stems from two key features:
-
The Tetrahydrofuran Scaffold: The THF ring imparts a degree of conformational rigidity to the molecule.[1] This pre-organization can enhance binding affinity and selectivity when the scaffold is incorporated into a larger active pharmaceutical ingredient (API) targeting a specific biological receptor or enzyme.[1]
-
Orthogonal Protection: The Boc group is a robust and highly versatile protecting group for amines. Its stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, allows the two amine functionalities to be addressed in a controlled, stepwise manner. This differential reactivity is invaluable for building molecular complexity.[2] The free primary amine can serve as a nucleophile for reactions like acylation, alkylation, or reductive amination, while the Boc-protected amine remains inert until its planned deprotection.[2]
Commercial Sourcing and Procurement
Supplier Landscape
This compound is available from several specialized chemical suppliers who cater to the research and development market. Availability typically ranges from milligram to gram quantities, with options for bulk or custom synthesis for larger-scale needs. When sourcing this material, it is imperative to verify the CAS number (1161420-79-5) to ensure the correct geminal isomer is being procured.
| Supplier | Example Product Number | Reported Purity | Key Focus |
| BLD Pharm | BD119077 | 95%+ | Research Chemicals |
| AChemBlock | W166848 (related isomer) | 95% | Novel Building Blocks[3] |
| BenchChem | Varies | Research Grade | Intermediates for Drug Synthesis[1] |
| Achmem | AD11434 (related isomer) | >97% | Fine Chemicals[4] |
Note: The table includes suppliers of the target compound and closely related isomers to provide a broader view of the market for this chemical class. Researchers should always confirm the exact structure and CAS number with the supplier before ordering.
Quality Specifications and Handling
For use in drug discovery, ensuring the identity and purity of starting materials is paramount. Researchers should request and scrutinize the Certificate of Analysis (CoA) from the supplier.
-
Identity Verification: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The spectra should be consistent with the expected structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity, which should ideally be ≥97% for most synthetic applications.
-
Storage and Handling: To maintain its integrity, the compound should be stored in a cool, dry place, often at temperatures between 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[1]
Application in Synthetic Workflows
The primary application of this building block is as an intermediate in the synthesis of more complex target molecules. The logical flow involves utilizing the reactivity of the free primary amine, followed by the eventual deprotection and functionalization of the second amine.
Figure 1: A generalized workflow illustrating the synthetic utility of the title compound.
Experimental Protocol: Acylation of the Primary Amine
This protocol describes a representative procedure for acylating the free primary amine, a common first step in its synthetic application.
Objective: To couple the primary amine with an acyl chloride to form a stable amide bond.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acylated product.
-
Purify the product as necessary, typically via flash column chromatography on silica gel.
Experimental Protocol: Boc-Group Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group to reveal the second primary amine for further functionalization.
Objective: To cleave the carbamate bond and liberate the free amine.
Materials:
-
Boc-protected intermediate (from the previous step or other synthesis)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.
-
Slowly add TFA (5-10 eq) to the solution at room temperature. Caution: Gas evolution (CO₂) occurs.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected product. Often, the product is isolated as a TFA salt if the neutralization step is omitted, which can be advantageous for stability and handling.
Conclusion
This compound is a highly valuable and synthetically versatile building block for drug discovery. Its unique geminal diamine structure, combined with the conformational constraint of the THF ring and the utility of Boc protection, provides a powerful platform for the synthesis of novel and complex molecules. By understanding its chemical properties, sourcing it from reliable suppliers, and applying robust synthetic protocols, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.
References
-
HDH Pharma Inc. tert-butyl N-[(3R, 4S)-4-aminotetrahydrofuran-3-yl]carbamate, min 97%, 100 mg. HDH Pharma Inc. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Available at: [Link]
-
HDH Pharma Inc. tert-butyl N-[(3S, 4R)-4-aminotetrahydrofuran-3-yl]carbamate, min 97%, 100 mg. HDH Pharma Inc. Available at: [Link]
-
PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Grote, T., & Jödden, K. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. Available at: [Link]
-
Yegorova, A. Y., et al. (2020). Synthesis of Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)amine and Its tert-Butyl Carbamate Derivative. Molbank, 2020(3), M1149. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
C肽生物科技. tert-Butyl (tetrahydrofuran-3-yl)carbamate. C肽生物科技. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Stereoselective Synthesis of Substituted Tetrahydrofuran Derivatives
Foreword: The Enduring Relevance of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged structural motif, elegantly simple in its composition yet profoundly significant in its biological implications. Its prevalence in a vast array of natural products, from the potent antitumor annonaceous acetogenins to complex polyether ionophores, underscores its evolutionary selection as a key pharmacophore.[1][2][3] In the realm of medicinal chemistry and drug discovery, the precise, stereocontrolled installation of substituted THF moieties is not merely an academic exercise; it is a critical competency for accessing novel chemical space and developing next-generation therapeutics.[4]
This technical guide is crafted for the practicing researcher, scientist, and drug development professional. It eschews a superficial overview in favor of an in-depth exploration of the core strategies for stereoselective THF synthesis. We will delve into the mechanistic underpinnings of why certain reactions proceed with high fidelity, offering field-proven insights to inform your experimental design and troubleshooting.
Pillar I: Intramolecular Cyclization – The Power of Proximity
One of the most robust and historically significant approaches to tetrahydrofuran synthesis hinges on intramolecular cyclization. The pre-positioning of a nucleophile and an electrophile within the same molecule provides a powerful entropic advantage for ring formation.
The Workhorse: SN2-Type Cyclizations of Hydroxy-Electrophiles
The intramolecular Williamson ether synthesis, involving the cyclization of a hydroxyl group onto a carbon bearing a good leaving group, remains a cornerstone of THF synthesis.[1] The stereochemical outcome is dictated by the established principles of the SN2 reaction, proceeding with inversion of configuration at the electrophilic center.
The causality behind experimental choices here revolves around the activation of the leaving group. While alkyl halides are classic substrates, the use of sulfonates (e.g., tosylates, mesylates) is often preferred due to their enhanced leaving group ability and cleaner reaction profiles. The choice of base is also critical; a non-nucleophilic base such as sodium hydride (NaH) is typically employed to deprotonate the alcohol without competing in intermolecular side reactions.
Experimental Protocol: Base-Induced 5-endo-trig Cyclization of a Sulfonyl-Substituted Homoallylic Alcohol [5]
-
Objective: To synthesize a 2,5-disubstituted tetrahydrofuran via intramolecular cyclization.
-
Reactants: A solution of the sulfonyl-substituted homoallylic alcohol (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and tert-butanol (t-BuOH).
-
Procedure:
-
To a stirred solution of the cyclization precursor (e.g., 278 mg, 0.43 mmol, 1.0 equiv.) in THF (1.5 mL) and t-BuOH (40 µL, 0.44 mmol, 1.0 equiv.) under a nitrogen atmosphere at 25 °C, add potassium tert-butoxide (t-BuOK) (44 µL of a 1 M solution in THF, 0.044 mmol, 0.1 equiv.), causing the mixture to turn yellow.[5]
-
After 30 minutes, quench the reaction with acetic acid (AcOH) (44 µL of a 1 M solution in THF, 0.044 mmol, 0.1 equiv.).[5]
-
-
Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC). The product can be purified by column chromatography and its structure and stereochemistry confirmed by NMR spectroscopy and mass spectrometry. The high diastereoselectivity observed in this specific example (10:1) is a testament to the directing effect of the substituents on the transition state geometry.[5]
Epoxide Ring-Opening: A Regio- and Stereoselective Cascade
The intramolecular addition of an alcohol to a tethered epoxide is a powerful strategy, particularly for the synthesis of complex polycyclic ethers.[1] This reaction typically proceeds via a 5-exo-tet cyclization, following Baldwin's rules, and is often catalyzed by acids or bases. The stereochemistry of the newly formed C-O bond and the stereocenter bearing the hydroxyl group is rigorously controlled by the geometry of the starting epoxide.
Lewis acids can be employed to activate the epoxide, and the choice of Lewis acid can influence the regioselectivity of the ring-opening.[1] For instance, chelation control can be exploited to direct the nucleophilic attack to a specific carbon of the epoxide.[1]
Oxidative Cyclizations: Forging C-O Bonds with Redox Chemistry
Palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes represents a more modern and versatile approach.[6][7][8] This methodology allows for the formation of a C-O bond and often a new C-C bond in a single, highly diastereoselective step.[8] The mechanism is thought to involve the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[8]
A key advantage of this approach is the ability to introduce additional complexity from a readily available aryl bromide coupling partner. The diastereoselectivity is often controlled by intramolecular hydrogen bonding in the transition state.[6]
Diagram: Proposed Catalytic Cycle for Palladium-Catalyzed Tetrahydrofuran Synthesis
Caption: A simplified catalytic cycle for the palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[8]
Pillar II: Cycloaddition Strategies – Convergent and Atom-Economical
[3+2] cycloaddition reactions offer a highly convergent and atom-economical route to substituted tetrahydrofurans. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step.
Carbonyl Ylides in [3+2] Cycloadditions
A common and effective strategy involves the rhodium-catalyzed reaction of diazo compounds with aldehydes or activated alkenes.[1] The in situ generated rhodium carbenoid reacts with the carbonyl oxygen to form a carbonyl ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. The stereoselectivity of this process can be controlled by the choice of catalyst and the nature of the substituents on the reactants.
Diagram: [3+2] Cycloaddition via a Carbonyl Ylide
Caption: General schematic of a rhodium-catalyzed [3+2] cycloaddition for tetrahydrofuran synthesis.[1]
Asymmetric [3+2] Cycloadditions
The development of chiral catalysts has enabled highly enantioselective [3+2] cycloadditions. For example, the use of a chiral magnesium iodide/pybox complex can catalyze the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes to afford tetrahydrofurans with excellent enantio- and diastereoselectivity.[9] This approach is particularly powerful as it allows for the conversion of a racemic starting material into a single, highly enantioenriched product.
Pillar III: The Rise of Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including tetrahydrofurans.[10][11] These methods avoid the use of often toxic and expensive metals and can provide access to products with high enantiomeric excess.
A notable example is the use of tandem iminium-enamine catalysis to facilitate a double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals.[10] This cascade reaction constructs the tetrahydrofuran ring and up to three new stereocenters with high enantio- and diastereoselectivity.[10] The success of this strategy lies in the ability of the chiral amine catalyst to control the facial selectivity of both Michael addition steps.
Experimental Protocol: One-Pot Asymmetric Synthesis of a 2,3-Disubstituted Tetrahydrofuran [12]
-
Objective: To synthesize a chiral 2,3-disubstituted tetrahydrofuran in a one-pot sequence.
-
Reactants: An aldehyde, (-)-B-crotyldiisopinocampheylborane, dicyclohexylborane, sodium hydroxide, and hydrogen peroxide.
-
Procedure:
-
To a solution of the aldehyde (3 mmol) in dry ether (6 mL) at -100 °C, add a pentane solution of (-)-B-crotyldiisopinocampheylborane (1 M, 3.1 mL, 3.1 mmol).[12]
-
After stirring for 5 minutes, add this reaction mixture to dicyclohexylborane (0.8 g, 4.5 mmol) in ether (3 mL), allow to warm to room temperature, and stir for 5 minutes.[12]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the addition of 3 N aqueous NaOH solution (2 mL), followed by the slow addition of 30% hydrogen peroxide (2 mL).[12]
-
Stir the mixture for 4 hours at room temperature. The subsequent steps involve iodination and cyclization, which are also performed in a one-pot fashion.[12]
-
-
Self-Validation: The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The high enantioselectivities (86-99% ee) reported for this method validate the effectiveness of the chiral borane reagent in controlling the stereochemical outcome of the initial crotylboration step.[12]
Data Summary: A Comparative Overview of Stereoselective Methods
| Method | Key Features | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Intramolecular SN2' Cyclization | Generates 2-vinyltetrahydrofurans with a new stereocenter. | Variable | Dependent on substrate | [1] |
| Pd-Catalyzed Oxidative Cyclization | Forms C-O and C-C bonds; controlled by intramolecular H-bonding. | Up to >20:1 | N/A (diastereoselective) | [6][8] |
| Asymmetric [3+2] Cycloaddition | Dynamic kinetic resolution of racemic cyclopropanes. | >50:1 | 91:9 to 97:3 er | [9] |
| Organocatalytic Double Michael Addition | Tandem iminium-enamine catalysis; creates multiple stereocenters. | High | High | [10] |
| One-Pot Allylboration/Cyclization | Convergent synthesis from aldehydes. | N/A (product specific) | 86-99% ee | [12] |
Conclusion: A Forward-Looking Perspective
The stereoselective synthesis of substituted tetrahydrofurans is a mature yet continually evolving field. While classic methods based on intramolecular cyclization remain indispensable, the advent of powerful catalytic systems, both metal-based and organocatalytic, has opened up new avenues for accessing these important scaffolds with unprecedented efficiency and stereocontrol. The ongoing quest for novel, biologically active molecules will undoubtedly continue to fuel innovation in this area, demanding ever more creative and sustainable synthetic solutions.
References
-
Wolfe, J. P., & Ney, J. E. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 2005(4), 337-378. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(19), 2826-2830. [Link]
-
Li, Z., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 11(16), 5536-5543. [Link]
-
Dhir, A., & Kalia, M. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5003-5009. [Link]
-
Akiyama, T., et al. (1995). Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α-Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. Chemistry Letters, 24(3), 225-226. [Link]
- Mueller, R. H., & Hauth, H. (1981). Synthesis of tetrahydrofuran. U.S. Patent No. 4,261,901. Washington, DC: U.S.
-
McDonald, F. E., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 443-456. [Link]
-
Starr, D., & Hixon, R. M. (1936). Tetrahydrofuran. Organic Syntheses, 16, 77. [Link]
-
Craig, D., Ikina, N. J., & Mathews, N. (2000). Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin. Journal of the Chemical Society, Perkin Transactions 1, (20), 3385-3395. [Link]
-
Wang, Y., et al. (2021). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones A and B. Chemical Science, 12(3), 1146-1151. [Link]
-
ResearchGate. (n.d.). Synthesis of THF using [3 + 2] cycloaddition. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]
-
ResearchGate. (n.d.). Natural products and bioactive molecules containing tetrahydrofuran moiety. [Link]
-
De Meester, J., et al. (2018). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. Polymers, 10(12), 1361. [Link]
-
ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]
-
Fernández, R., & Martín, J. D. (2015). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 13(5), 2938-2975. [Link]
-
Guangzhou Kangyang Chemical Co., Ltd. (n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. [Link]
-
Reddy, R. P., et al. (2021). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis‐Substituted Tetrahydrofurans. Angewandte Chemie International Edition, 60(43), 23253-23259. [Link]
-
Fernández, R., & Martín, J. D. (2016). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 14(3), 56. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]
-
Trost, B. M., & Rey, J. (2012). Diastereoselective Formation of Tetrahydrofurans via Pd-Catalyzed Asymmetric Allylic Alkylation: Synthesis of the C13–C29 Subunit of Amphidinolide N. Organic Letters, 14(21), 5632-5635. [Link]
-
Wang, J., et al. (2021). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications, 12(1), 1-10. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
Mondal, B., & Pan, S. C. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]
-
Marco-Contelles, J., et al. (1998). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1, (10), 1559-1560. [Link]
-
Comins, D. L., & Dehghani, A. (1993). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Tetrahedron Letters, 34(44), 7071-7074. [Link]
-
Roan, J., & Abel, B. (2021). Controlled polymerization of tetrahydrofuran enabled by a hydrogen bond donor catalyst. ACS Fall 2021. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]
- 5. Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Sentinel of Synthesis: An In-depth Technical Guide to the Role of Boc-Protected Amines in Organic Synthesis
In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to the construction of complex molecular architectures. Among the myriad of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group has emerged as an indispensable tool, particularly for the protection of amines.[1][2] Its widespread use in pharmaceutical development, peptide synthesis, and medicinal chemistry is a testament to its reliability, versatility, and the mild conditions required for its removal.[3][4] This technical guide provides a comprehensive exploration of the Boc protecting group, delving into its fundamental principles, reaction mechanisms, detailed experimental protocols, and strategic applications.
Core Principles of Amine Protection: The Rationale for the Boc Group
Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can be a double-edged sword in multi-step syntheses. Unprotected amines can engage in a variety of undesirable side reactions, complicating reaction pathways and reducing yields.[3] The primary function of the Boc group is to temporarily convert a reactive amine into a significantly less nucleophilic and basic carbamate.[1][4][5] This transformation effectively "pauses" the reactivity of the amine, allowing other chemical transformations to be carried out on the molecule without interference.
The efficacy of a protecting group is judged by several key criteria: ease and selectivity of introduction, stability under a wide range of reaction conditions, and ease of selective removal without affecting other functional groups. The Boc group excels in all these aspects. It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and easy-to-handle reagent.[6] The resulting N-Boc-protected amine is stable to a broad spectrum of non-acidic reagents, including bases, nucleophiles, and conditions for catalytic hydrogenation.[1][5] This stability profile makes the Boc group orthogonal to many other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[1][5][7]
The Mechanism of Boc Protection and Deprotection: A Tale of Two Chemistries
A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is crucial for its effective implementation and for troubleshooting unforeseen reaction outcomes.
The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This initial attack forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group.[2] This unstable intermediate readily decomposes into the more stable tert-butoxide anion and carbon dioxide gas.[8] The generated tert-butoxide is sufficiently basic to deprotonate the now-protonated amine, yielding the final N-Boc protected amine, tert-butanol, and carbon dioxide.[2][8] While the reaction can proceed without an external base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine.[6][9]
Caption: Mechanism of base-catalyzed Boc protection of a primary amine.
The removal of the Boc group is most commonly achieved under acidic conditions.[10] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[10] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[2][10] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][11] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the free, protonated amine.[2][11] The volatile byproducts, isobutylene (formed from the tert-butyl cation) and carbon dioxide, contribute to a clean reaction and straightforward workup.[2]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols and Methodologies
The successful implementation of Boc protection and deprotection strategies hinges on robust and well-defined experimental protocols.
The overall process follows a logical sequence of reaction, workup, and purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
Methodological & Application
The Strategic Application of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate in Modern Medicinal Chemistry
Introduction: A Novel Scaffold for Navigating Chemical Space
In the intricate landscape of drug discovery, the design and synthesis of novel molecular scaffolds that offer precise control over three-dimensional geometry and physicochemical properties are of paramount importance. Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate (CAS: 1158760-32-7), a unique geminally disubstituted tetrahydrofuran derivative, has emerged as a valuable building block for medicinal chemists. Its structure, which combines a rigidifying tetrahydrofuran core with a differentially protected 1,1-diamine motif, provides a versatile platform for the construction of complex and potent therapeutic agents.
The tetrahydrofuran ring, a privileged scaffold in many natural products and approved drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The geminal arrangement of the aminomethyl and Boc-protected amino groups at the C3 position creates a sterically defined exit vector for further chemical elaboration, allowing for the exploration of deep and narrow binding pockets within biological targets. The orthogonal nature of the Boc-protecting group, stable under a wide range of conditions yet readily cleaved under acidic treatment, enables selective functionalization of the two primary amines, a critical feature for multi-step synthetic campaigns.[1]
This guide provides a comprehensive overview of the strategic applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent derivatization.
Application Notes: Harnessing the Potential of a Constrained Diamine
The unique structural attributes of this compound make it an attractive building block for a variety of therapeutic targets, particularly where precise positioning of functional groups is essential for high-affinity binding.
Rationale for Use in Drug Design:
-
Constrained Scaffolding: The tetrahydrofuran ring locks the relative orientation of the two amine functionalities, reducing the entropic penalty upon binding to a target protein. This pre-organization can lead to a significant increase in binding affinity compared to more flexible acyclic diamines.
-
Vectorial Exploration of Chemical Space: The geminal substitution pattern at the C3 position provides a well-defined point for the introduction of substituents that can probe specific regions of a binding site. This is particularly advantageous in the design of inhibitors for enzymes such as kinases and proteases, where interactions with the protein backbone or specific pockets are crucial for potency and selectivity.
-
Modulation of Physicochemical Properties: The polar tetrahydrofuran ring can enhance aqueous solubility, a key parameter for oral bioavailability. The overall lipophilicity of the final molecule can be fine-tuned by derivatization of the amine functionalities.
-
Bioisosteric Replacement: The 3,3-disubstituted tetrahydrofuran core can serve as a bioisostere for other cyclic or acyclic linkers, offering a novel chemical space to overcome challenges such as poor metabolic stability or off-target effects associated with existing scaffolds.
Potential Therapeutic Areas:
While specific examples in late-stage clinical development remain proprietary, the structural motifs present in this compound suggest its utility in the following areas:
-
Kinase Inhibitors: The diamine functionality can be used to form key hydrogen bond interactions with the hinge region of protein kinases. The tetrahydrofuran scaffold can position substituents to occupy the hydrophobic pocket or the solvent-exposed region.
-
GPCR Modulators: As part of a larger molecule, this building block can be used to present pharmacophoric elements in a specific spatial arrangement required for interaction with G-protein coupled receptors.
-
CNS Drug Discovery: The polarity and potential for hydrogen bonding conferred by the tetrahydrofuran and amine groups may be leveraged in the design of ligands for central nervous system targets, although blood-brain barrier penetration would need to be carefully optimized.
Experimental Protocols
The following protocols provide a comprehensive guide to the synthesis and utilization of this compound.
Protocol 1: Synthesis of the Parent Amine, 3-(Aminomethyl)tetrahydrofuran
The synthesis of the parent amine is a crucial first step. Several routes have been reported in the patent literature, with one common approach starting from furan.
Workflow for the Synthesis of 3-(Aminomethyl)tetrahydrofuran:
Figure 1: Synthetic pathway to 3-(aminomethyl)tetrahydrofuran.
Step-by-Step Procedure (based on patent literature[2]):
-
Oxidative Ring Opening of Furan: In a suitable reactor, furan is subjected to oxidative ring-opening using hydrogen peroxide in the presence of a catalyst such as TS-1 to yield 1,4-butenedialdehyde.
-
Michael Addition: The resulting 1,4-butenedialdehyde is reacted with nitromethane in a Michael addition reaction to form the corresponding adduct.
-
Reduction: The aldehyde functionalities of the Michael adduct are reduced using a suitable reducing agent, such as sodium borohydride.
-
Dehydration and Cyclization: The resulting diol undergoes acid-catalyzed dehydration and intramolecular cyclization to form 3-nitromethyltetrahydrofuran.
-
Catalytic Hydrogenation: The nitro group of 3-nitromethyltetrahydrofuran is reduced to a primary amine via catalytic hydrogenation using a catalyst like palladium on carbon or Raney nickel under a hydrogen atmosphere to afford the final product, 3-(aminomethyl)tetrahydrofuran.
| Step | Key Reagents | Typical Conditions |
| 1 | Furan, H₂O₂, TS-1 | Controlled temperature |
| 2 | 1,4-Butenedialdehyde, Nitromethane | Base catalyst |
| 3 | Michael Adduct, NaBH₄ | Methanol, 0°C to RT |
| 4 | Reduced Intermediate | Acid catalyst, heat |
| 5 | 3-Nitromethyltetrahydrofuran, H₂, Pd/C or Ni | 0.1-3.0 MPa H₂, RT |
Table 1: Summary of Reaction Conditions for the Synthesis of 3-(Aminomethyl)tetrahydrofuran.
Protocol 2: Boc-Protection to Yield this compound
This protocol describes the selective protection of one of the amino groups of a precursor diamine. A plausible synthetic route to the title compound would involve the synthesis of 3-amino-3-cyanotetrahydrofuran, followed by reduction of the nitrile and subsequent Boc protection.
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-amino-3-(aminomethyl)tetrahydrofuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent dropwise to the cooled solution of the diamine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford this compound.
Protocol 3: Deprotection and Derivatization of the Amine
The utility of this compound lies in the ability to deprotect the Boc-protected amine and further functionalize it.
Workflow for Deprotection and Derivatization:
Figure 2: Deprotection and subsequent functionalization.
A. Boc Deprotection:
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a base.
B. Amide Bond Formation:
-
Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) and add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Coupling: Add the deprotected amine salt and an additional equivalent of base to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography or preparative HPLC.
C. Reductive Amination:
-
Imine Formation: Dissolve the deprotected amine in a suitable solvent (e.g., dichloroethane or methanol) and add the desired aldehyde or ketone (1.0-1.2 eq).
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with an aqueous solution and extract the product. Purify by column chromatography.
Conclusion
This compound is a sophisticated building block that offers medicinal chemists a valuable tool for the synthesis of novel therapeutic agents. Its constrained, gem-disubstituted tetrahydrofuran core provides a unique scaffold for the precise positioning of pharmacophoric groups, while the differentially protected amines allow for controlled, sequential derivatization. The protocols outlined in this guide provide a practical framework for the synthesis and application of this promising intermediate in drug discovery programs.
References
-
Wales, S. M., Merisor, E. G., Adcock, H. V., Pearce, C. A., Strutt, I. R., & Lewis, W. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal, 24(35), 8893-8904. Available from: [Link]
- Google Patents. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material (CN109851594B).
- Google Patents. (2017). The synthetic method of 3-aminomethyltetrahydrofuran (CN107417648B).
- Google Patents. (2017). Preparation method for 3-aminomethyltetrahydrofuran (CN106366056A).
- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments (WO2008080891A2).
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Available from: [Link]
-
MySkinRecipes. (n.d.). Tert-butyl(2-(3-aminophenoxy)ethyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]
-
PubMed Central. (2011). Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. British Journal of Pharmacology, 164(6), 1648–1660. Available from: [Link]
-
PubMed Central. (2018). tert-Butyl carbamate. IUCrData, 3(6), x180808. Available from: [Link]
Sources
Application Note & Protocol: Facile and Efficient Boc Deprotection of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Introduction: Unmasking a Key Synthetic Building Block
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3][4] Its robustness under a wide array of reaction conditions—including basic, nucleophilic, and reductive environments—contrasts sharply with its clean and predictable removal under mild acidic conditions.[5][6][7] This orthogonality makes the Boc group an invaluable tool in the multi-step synthesis of complex molecules, particularly in peptide synthesis and pharmaceutical drug development.[1][5][8]
This guide provides a detailed protocol for the deprotection of tert-butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate to yield 3-(aminomethyl)tetrahydrofuran-3-amine. The resulting diamine is a valuable bifunctional building block, featuring a rigid tetrahydrofuran scaffold that is frequently incorporated into pharmacologically active compounds to modulate properties such as solubility, binding affinity, and metabolic stability.[9][10] The protocol detailed herein utilizes the most common and highly effective reagent for this transformation: trifluoroacetic acid (TFA).[2][5][11][12] We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into safety, data interpretation, and troubleshooting.
The Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
The cleavage of the Boc group is an acid-catalyzed process that proceeds through a stable carbocationic intermediate. The reaction is designed to be rapid and irreversible due to the formation of gaseous byproducts.[2][13]
The mechanism unfolds in four key steps:
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][13] This step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated carbamate then fragments, leading to the loss of a highly stable tertiary butyl (t-butyl) cation and the formation of an unstable carbamic acid intermediate.[1][2][13][14]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂).[1][2][13] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.
-
Amine Salt Formation: Under the acidic conditions, the newly liberated and basic amine is immediately protonated by the excess TFA, yielding the corresponding amine trifluoroacetate salt.[13]
The t-butyl cation byproduct is typically scavenged by a nucleophilic counter-ion, or it can deprotonate to form isobutylene gas.[13][14]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Detailed Experimental Protocol
This protocol describes the deprotection of this compound using a standard solution of trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Various | Starting material. |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive. Handle with extreme care in a fume hood.[15][16][17][18] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is recommended to prevent side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR | Used for neutralization during work-up. Prepare fresh or use a commercial solution. |
| Brine (Saturated NaCl Solution) | ACS Reagent | Lab Prepared | Used to wash the organic layer and aid in phase separation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous, Granular | EMD Millipore | Drying agent for the organic phase. |
| Standard Laboratory Glassware | N/A | N/A | Round-bottom flask, magnetic stir bar, separatory funnel, Erlenmeyer flask, glass funnel. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Rotary Evaporator | N/A | Büchi | For solvent removal under reduced pressure. |
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, volatile, and highly corrosive acid that can cause severe chemical burns upon contact and is toxic if inhaled or ingested.[15][16][17][19] All manipulations involving TFA must be performed inside a certified chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or Viton are recommended for handling TFA).[15][16]
-
Emergency Measures: Ensure an emergency eyewash station and safety shower are immediately accessible.[16] In case of skin contact, wash the affected area immediately and thoroughly with plenty of water.[19]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic waste must be neutralized before disposal.[16][19]
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirring solution. A common and effective concentration is a 20-50% solution of TFA in DCM (v/v).[5][11] The reaction is often complete within 30 minutes to a few hours.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[11][20] This will typically yield a viscous oil or solid, which is the trifluoroacetate salt of the product.
-
Neutralization and Extraction (Work-up): a. Dissolve the residue in an organic solvent such as ethyl acetate or DCM. b. Carefully transfer the solution to a separatory funnel. c. Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Vigorous CO₂ evolution will occur. Swirl the funnel gently without the stopper until gas evolution subsides, then stopper and shake, venting frequently. d. Continue adding the NaHCO₃ solution until the aqueous layer is basic (test with pH paper). e. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
Washing and Drying: a. Combine all organic extracts and wash once with brine.[11] This helps to remove residual water and salts. b. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Product Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-(aminomethyl)tetrahydrofuran-3-amine, as the free base. c. The crude product can be further purified by column chromatography or distillation if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Boc deprotection.
Data Interpretation and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient amount of acid. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Add additional equivalents of TFA. 2. Allow the reaction to stir for a longer period, continuing to monitor by TLC/LC-MS. 3. Ensure the reaction has warmed to room temperature. |
| Low Product Yield | 1. Product is water-soluble and lost during aqueous work-up.[20] 2. Incomplete extraction from the aqueous layer. 3. Product decomposition during work-up. | 1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the amine. 2. Increase the number of extractions (e.g., 5-6 times). 3. Ensure the neutralization is done carefully and without excessive heat generation. |
| Product is an Oil/Gum | The product is the TFA salt, which is often not a crystalline solid. | This is expected before the basic work-up. Proceed with neutralization to obtain the free base, which may be a liquid or solid. |
| Emulsion During Work-up | The diamine product may act as a surfactant. | Add more brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling can also be effective. |
Product Characterization: The final product, 3-(aminomethyl)tetrahydrofuran-3-amine, should be characterized to confirm its identity and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular weight (101.15 g/mol ).[10][21][22]
Conclusion
The acid-catalyzed removal of a Boc protecting group using trifluoroacetic acid is a highly reliable and efficient transformation critical to synthetic chemistry. The protocol described provides a robust method for the preparation of 3-(aminomethyl)tetrahydrofuran-3-amine from its Boc-protected precursor. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can confidently execute this deprotection to access this versatile diamine building block for applications in drug discovery and materials science.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Trifluoroacetic Acid SOP. University of Washington. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Data. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
BOC deprotection. Hebei Boz Chemical Co., Ltd. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
- The synthetic method of 3-aminomethyltetrahydrofuran.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Patsnap Eureka. [Link]
- Preparation method of 3-aminomethyl tetrahydrofuran.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(Tetrahydrofuran-3-yl)methanamine | C5H11NO. PubChem. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC deprotection [hi.bzchemicals.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. nj.gov [nj.gov]
- 17. carlroth.com [carlroth.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. amherst.edu [amherst.edu]
- 20. researchgate.net [researchgate.net]
- 21. 3-(Aminomethyl)tetrahydrofuran 95 165253-31-6 [sigmaaldrich.com]
- 22. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate in PROTAC Development
Introduction: The Critical Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[3][7][8] This document provides detailed application notes and protocols for the utilization of a novel linker, tert-butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate, in the synthesis and evaluation of PROTACs.
The mechanism of action for PROTACs is catalytic. Upon entering a cell, the PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to target another POI molecule.[1][9]
Caption: General workflow for PROTAC synthesis using the THF-based linker.
Materials and Reagents
-
This compound
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
E3 ligase ligand with a carboxylic acid handle (E3-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Preparative reverse-phase HPLC system
Protocol 1: Coupling of the First Ligand (e.g., POI-COOH)
-
Activation of POI-COOH: In a round-bottom flask under a nitrogen atmosphere, dissolve POI-COOH (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the activated POI-NHS ester solution dropwise to the linker solution.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Workup: Once the reaction is complete, filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the POI-linker intermediate.
Protocol 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the purified POI-linker intermediate in a solution of 20-50% TFA in DCM.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt is typically used in the next step without further purification.
Protocol 3: Coupling of the Second Ligand (e.g., E3-COOH)
-
Activation of E3-COOH: In a separate flask, activate E3-COOH (1.0 eq) with DCC (1.1 eq) and NHS (1.1 eq) in anhydrous DMF as described in Protocol 1.
-
Coupling Reaction: Dissolve the crude POI-linker-amine TFA salt from Protocol 2 in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the salt. Add the activated E3-NHS ester solution to this mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Final Purification: Purify the crude final PROTAC by preparative reverse-phase HPLC to achieve >95% purity. Lyophilize the pure fractions to obtain the final product.
Biochemical and Cellular Evaluation of the Synthesized PROTAC
A series of biochemical and cellular assays are essential to characterize the synthesized PROTAC and determine its efficacy. [10][11]
Caption: Key steps in the evaluation of a novel PROTAC.
Biochemical Assays
These assays are crucial for confirming that the PROTAC can induce the formation of a stable ternary complex. [4]
| Assay | Principle | Key Parameters Measured |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. | Binary binding affinities (PROTAC to POI and E3 ligase), Ternary complex formation kinetics |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules to determine thermodynamic parameters. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein. | Binary binding affinities, ternary complex formation and cooperativity |
Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
-
Reagents: Fluorescently labeled ligand for the POI, purified POI, purified E3 ligase, and synthesized PROTAC.
-
Binary Binding: First, determine the binding affinity of the fluorescently labeled ligand to the POI. Titrate increasing concentrations of the POI into a solution of the fluorescent ligand and measure the change in fluorescence polarization.
-
Competition Assay: To measure the binding of the PROTAC to the POI, perform a competition assay by adding increasing concentrations of the PROTAC to a pre-incubated solution of the fluorescent ligand and the POI.
-
Ternary Complex Formation: To assess ternary complex formation, pre-incubate the POI and the PROTAC, then add the E3 ligase and the fluorescent ligand. An increase in fluorescence polarization indicates the formation of the ternary complex.
Cellular Assays
These assays are performed in relevant cell lines to measure the ability of the PROTAC to enter cells and induce the degradation of the target protein. [11][12]
| Assay | Principle | Key Parameters Measured |
|---|---|---|
| Western Blotting | Standard immunoassay to detect and quantify the levels of the target protein in cell lysates after treatment with the PROTAC. | DC50 (concentration for 50% degradation), Dmax (maximum degradation), degradation kinetics |
| HiBiT/NanoLuc® Reporter Assays | A sensitive bioluminescent reporter system where the target protein is tagged with a small peptide (HiBiT). Degradation of the target is measured by a decrease in luminescence. | Real-time protein degradation kinetics in live cells |
| Immunofluorescence | Visualization of target protein levels and localization within cells using fluorescently labeled antibodies. | Qualitative and semi-quantitative assessment of protein degradation |
Protocol: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Conclusion
The this compound linker presents a compelling new building block for the development of novel PROTACs. Its rigid, cyclic structure may confer advantageous physicochemical and pharmacokinetic properties. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this linker. As with all PROTAC development, empirical testing and iterative optimization will be crucial for achieving potent and selective degradation of the desired protein of interest. [13]
References
- Benchchem. (2025). Application Notes and Protocols for PROTAC Synthesis using Tri(Amino-PEG5-amide)-amine.
- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
- Benchchem. (2025). Application Notes and Protocols for m-PEG6-Amine in PROTAC Linker Synthesis.
- Dong, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Frontiers in Chemistry, 8, 443.
- Promega Corporation. (n.d.). Protein Degradation and PROTACs.
- Dong, G., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Chemistry, 8, 443.
- LifeSensors. (n.d.). PROTAC® Degradation Assays.
- Scott, A. D., et al. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Methods in Enzymology (Vol. 641, pp. 135-161). Academic Press.
- Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis.
- Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(23), 15993-16035.
- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
- BOC Sciences. (n.d.). PROTAC Degradation Ability Assay.
- Li, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 61(10), e202114731.
- Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- MedChemExpress. (n.d.). tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate | PROTAC Linker.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 83, 185-192.
- Åkerblad, P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(1), 359-373.
- Åkerblad, P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1422-1442.
- Cresset. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers.
- Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability. ChemMedChem, 15(19), 1836-1844.
- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Precise PEG. (n.d.). Linkers in PROTACs.
- Selleck Chemicals. (n.d.). PROTAC.
- BOC Sciences. (n.d.). Linkers for PROTAC Design.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 3. chempep.com [chempep.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. lifesensors.com [lifesensors.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Protein Degradation and PROTACs [promega.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Synthesis of Novel Spiro-Heterocyclic Scaffolds Using Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The demand for novel, three-dimensional molecular scaffolds is a driving force in modern drug discovery. Saturated heterocyclic systems, in particular, offer access to unexplored chemical space and can lead to compounds with improved physicochemical properties. This application note provides a detailed guide to the strategic use of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate , a versatile building block featuring a stereochemically rich tetrahydrofuran (THF) core with a protected 1,2-diamine surrogate. We present two robust, field-proven protocols for the synthesis of novel spiro-heterocycles: a spiro-imidazolidinone and a spiro-dihydropyrazine. The causality behind experimental choices, detailed step-by-step protocols, and key characterization data are provided to empower researchers to leverage this reagent for the creation of unique compound libraries.
Introduction: The Building Block and Its Strategic Value
This compound (CAS No. 1161421-39-3) is a bifunctional organic molecule designed for synthetic utility. Its core value lies in the unique arrangement of functional groups around a quaternary carbon center on a THF ring.
Key Structural Features:
-
Tetrahydrofuran Core: A privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and improve aqueous solubility.
-
Quaternary Spiro-Center: The C3 position is pre-configured to become a spiro-center, imparting a rigid, three-dimensional topology to the final molecule. Such rigidity can reduce the entropic penalty of binding to a biological target.
-
Protected 1,2-Diamine: The molecule contains a primary aminomethyl group (-CH₂NH₂) and a Boc-protected secondary amine (-NHBoc) attached to the same carbon. Sequential or one-pot deprotection and derivatization of these two distinct nitrogen nucleophiles is the key to its synthetic versatility.
The primary strategic advantage of this reagent is its role as a direct precursor to 3-amino-3-(aminomethyl)tetrahydrofuran, a valuable 1,2-diamine. This diamine is primed for cyclocondensation reactions to form five- and six-membered nitrogen-containing heterocycles fused in a spirocyclic fashion.
Foundational Protocol: Boc Deprotection
The critical first step in most synthetic sequences using this reagent is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine. This must be done efficiently without compromising the THF ring. Acid-mediated cleavage is the standard and most reliable method.
Protocol 2.1: Generation of 3-(Aminomethyl)tetrahydrofuran-3-amine Dihydrochloride
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleanly and rapidly cleaves the Boc group at room temperature. The product is isolated as a salt (e.g., trifluoroacetate or hydrochloride) to improve stability and ease of handling, as free diamines can be susceptible to oxidation and carboxylation from atmospheric CO₂. Conversion to the hydrochloride salt is often preferred for downstream applications.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in Dichloromethane (DCM, 0.2 M), add Trifluoroacetic Acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the resulting oily residue in a minimal amount of methanol and add a 2 M solution of HCl in diethyl ether (3.0 eq).
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
The resulting 3-(aminomethyl)tetrahydrofuran-3-amine dihydrochloride salt is typically a white to off-white solid and can be used in subsequent steps without further purification.
Synthetic Application I: Synthesis of a Spiro-Imidazolidinone
This protocol demonstrates the construction of a five-membered cyclic urea, a common motif in bioactive molecules, by reacting the 1,2-diamine with a carbonyl equivalent.
-
Principle: 1,2-diamines react readily with phosgene equivalents like 1,1'-Carbonyldiimidazole (CDI) in a cyclocondensation reaction. CDI is a safer alternative to phosgene gas and activates the carbonyl group for sequential nucleophilic attack by both amines, releasing imidazole as a byproduct.[1]
Protocol 3.1: Synthesis of Spiro[tetrahydrofuran-3,4'-imidazolidin]-2'-one
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-(Aminomethyl)tetrahydrofuran-3-amine dihydrochloride | Pre-formed salt from Protocol 2.1. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) | Aprotic solvent to prevent side reactions. |
| Base | Triethylamine (TEA) or DIPEA (2.2 eq) | To neutralize the HCl salt and free the diamine in situ. |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) | Safe and effective carbonyl source for urea formation. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction with CDI. |
| Reaction Time | 12-16 hours | Allows for complete cyclization. |
Step-by-Step Methodology:
-
Suspend the diamine dihydrochloride salt (1.0 eq) in DCM (0.1 M).
-
Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 20 minutes.
-
Add CDI (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to yield the pure spiro-imidazolidinone.
Synthetic Application II: Synthesis of a Spiro-Dihydropyrazine
This protocol illustrates the synthesis of a six-membered heterocycle through condensation with a 1,2-dicarbonyl compound, yielding a scaffold with different structural and electronic properties compared to the imidazolidinone.
-
Principle: The condensation of a 1,2-diamine with an α-dicarbonyl compound, such as glyoxal or 2,3-butanedione, is a classical and high-yielding method for forming dihydropyrazine or pyrazine rings. The reaction proceeds through the formation of a di-imine intermediate which rapidly tautomerizes or exists as the stable heterocyclic product.
Protocol 4.1: Synthesis of Ethyl 5-oxo-spiro[piperazine-2,3'-tetrahydrofuran]-6-carboxylate
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-(Aminomethyl)tetrahydrofuran-3-amine dihydrochloride | Ensures purity and stability of the diamine. |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvent facilitates imine formation and cyclization. |
| Base | Sodium Bicarbonate (NaHCO₃) (2.5 eq) | A mild base to neutralize the HCl salt without promoting side reactions. |
| Reagent | Ethyl glyoxalate (50% in Toluene, 1.0 eq) | The 1,2-dicarbonyl partner for the condensation. |
| Temperature | Room Temperature to 50 °C | Gentle heating can accelerate the condensation. |
| Reaction Time | 4-8 hours | Typically faster than the CDI cyclization. |
Step-by-Step Methodology:
-
Dissolve the diamine dihydrochloride salt (1.0 eq) and sodium bicarbonate (2.5 eq) in ethanol (0.1 M).
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Add ethyl glyoxalate (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify by silica gel chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to afford the desired spiro-heterocycle.
Troubleshooting and Key Considerations
-
Incomplete Boc Deprotection: If LC-MS analysis shows remaining starting material after the allotted time in Protocol 2.1, add an additional 1-2 equivalents of TFA and allow to stir for another 1-2 hours.
-
Low Yield in Cyclization: Ensure the diamine salt is fully neutralized before adding the cyclizing agent (CDI or glyoxalate). In Protocol 3.1, using a stronger, non-nucleophilic base like DBU in an aprotic solvent can sometimes improve yields if cyclization is sluggish.
-
Purification Challenges: The polarity of the resulting spiro-heterocycles can be high due to the presence of multiple nitrogen and oxygen atoms. Using a modified mobile phase for chromatography, such as DCM with 1-5% of 7N ammonia in methanol, can prevent peak tailing and improve separation.
Conclusion
This compound is a powerful and versatile building block for constructing novel, 3D-rich heterocyclic systems. By leveraging the latent 1,2-diamine functionality, chemists can readily access spiro-imidazolidinones, spiro-dihydropyrazines, and a host of other related scaffolds. The protocols detailed herein provide a reliable foundation for synthesizing unique molecular architectures, paving the way for the discovery of next-generation therapeutics and chemical probes.
References
-
General Synthesis of Tetrahydrofurans: For an overview of methods for constructing the THF core, which is central to the starting m
- Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans
- Source: N
-
URL: [Link]
- Boc-Protection and Deprotection Strategies: Authoritative information on the use of Boc protecting groups in synthesis.
-
Synthesis of Piperazines and Related Heterocycles: Provides context for the cycliz
- Title: Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines
- Source: Royal Society of Chemistry (RSC) Publishing
-
URL: [Link]
-
Spiro-Heterocycle Synthesis: A review on the importance and synthesis of spiro-heterocycles, validating the str
- Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles
- Source: N
-
URL: [Link]
- Reactivity of Diamines: General chemical principles supporting the proposed cyclocondensation reactions. Title: Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold Source: Enamine URL: [https://enamine.net/publications/synthesis-and-structural-analysis-of-angular-monoprotected-diamines-based-on-spiro-3-3-heptane-scaffold]
Sources
Application Notes and Protocols: Chemoenzymatic Synthesis of Chiral Intermediates from Boc-Protected Compounds
Introduction: The Imperative for Chiral Purity in Drug Development
In the landscape of modern pharmaceuticals, the chirality of a drug molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral molecule can lead to two non-superimposable mirror images, known as enantiomers. These enantiomers can exhibit remarkably different pharmacological, toxicological, and metabolic profiles.[] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in drug development to ensure safety and efficacy.[][2] Chemoenzymatic synthesis, a powerful strategy that combines the selectivity of biocatalysts with the efficiency of chemical synthesis, has emerged as a sustainable and effective approach for producing these vital chiral intermediates.[2][3]
This guide provides an in-depth exploration of chemoenzymatic strategies for the asymmetric synthesis of chiral intermediates from tert-butyloxycarbonyl (Boc)-protected compounds. The Boc protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[4] By leveraging the exquisite stereoselectivity of enzymes, researchers can overcome many of the challenges associated with traditional asymmetric synthesis.
Core Principles: The Synergy of Biocatalysis and Chemical Protection
The success of chemoenzymatic synthesis lies in the strategic integration of enzymatic reactions into a synthetic workflow. Enzymes, as natural catalysts, operate with high enantio-, regio-, and chemoselectivity under mild conditions, minimizing the need for harsh reagents and protecting group manipulations.[] When applied to Boc-protected substrates, this approach offers several advantages:
-
Enhanced Substrate Recognition: The Boc group can influence the substrate's interaction with the enzyme's active site, sometimes leading to improved selectivity and reactivity.
-
Simplified Workflows: The stability of the Boc group allows for enzymatic reactions to be performed without affecting other functional groups in the molecule.[4]
-
Access to Diverse Chiral Building Blocks: A wide array of enzymes, including lipases, proteases, ketoreductases, and transaminases, can be employed to generate a variety of chiral Boc-protected amines, alcohols, and amino acids.[5][6][7][8]
The choice of enzymatic strategy is dictated by the nature of the starting material. The most common approaches are:
-
Kinetic Resolution (KR): Involves the enantioselective transformation of a racemic mixture, where one enantiomer reacts faster than the other, allowing for their separation. The theoretical maximum yield for the desired product is 50%.
-
Dynamic Kinetic Resolution (DKR): Couples a kinetic resolution with in situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%.[9][10][11]
-
Desymmetrization: Involves the enantioselective transformation of a prochiral or meso compound to create a chiral product, with a theoretical yield of 100%.[12][13][14][15][16]
-
Asymmetric Synthesis: The direct conversion of a prochiral substrate into a chiral product.[17]
Visualizing the Chemoenzymatic Workflow
Caption: General chemoenzymatic strategies for chiral synthesis.
Application Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Boc-Protected Amine
This protocol details the kinetic resolution of a racemic Boc-protected amine via acylation, a common and effective method for obtaining enantioenriched amines.[18][19] Lipases, particularly from Candida antarctica lipase B (CAL-B), are highly effective for this transformation.[8]
Principle: The lipase selectively acylates one enantiomer of the racemic amine at a much faster rate than the other. This allows for the separation of the acylated amine from the unreacted, enantioenriched amine.
Workflow Diagram:
Sources
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Polysubstituted Tetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. Its prevalence in molecules with antitumor, antibiotic, and anti-inflammatory properties underscores the critical need for efficient and stereoselective synthetic methodologies. Palladium catalysis has emerged as a powerful and versatile tool for the construction of these valuable heterocyclic scaffolds, enabling the formation of multiple C-C and C-O bonds with high levels of control.
This guide provides an in-depth exploration of key palladium-catalyzed strategies for synthesizing polysubstituted tetrahydrofurans. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and insights into the causal factors that govern their success.
Mechanistic Insights: Navigating the Catalytic Cycles
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and expansion of substrate scope. Below are visualizations of the catalytic cycles for two prominent palladium-catalyzed approaches to tetrahydrofuran synthesis.
Pd-Catalyzed Carboetherification of γ-Hydroxyalkenes
This powerful method constructs the tetrahydrofuran ring by forming a C-C and a C-O bond in a single, stereoselective step from a γ-hydroxyalkene and an aryl or vinyl halide.[1][2][3] The reaction typically proceeds through a syn-addition of the oxygen and the organic halide across the double bond.[1][3]
Caption: Catalytic cycle for Pd-catalyzed carboetherification.
The stereochemical outcome of this reaction is often dictated by the preference for bulky substituents to occupy pseudoequatorial positions in the transition state leading to the palladacycle intermediate.[1] The choice of ligand is crucial; chelating bis(phosphine) ligands like DPE-Phos have been shown to improve yields by minimizing side reactions such as β-hydride elimination.[4]
Wacker-Type Oxidative Cyclization of Alkenols
This approach utilizes a Pd(II) catalyst to effect the intramolecular nucleophilic attack of a hydroxyl group onto a coordinated alkene.[5][6] The resulting palladium-alkyl intermediate can then undergo further reactions, often β-hydride elimination, to yield the tetrahydrofuran product. A co-oxidant, such as copper salts or benzoquinone, is typically required to regenerate the active Pd(II) catalyst.[5][6]
Caption: General workflow for Wacker-type oxidative cyclization.
Recent studies have demonstrated that introducing a hydrogen-bond acceptor in the substrate can enhance both diastereoselectivity and reactivity in these cyclizations, likely by enforcing conformational constraints that favor one transition state over another.[5][7]
Experimental Protocols
The following protocols are representative examples of the methodologies discussed. As with any chemical reaction, optimization may be required for specific substrates.
Protocol 1: Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans via Carboetherification
This protocol is adapted from the work of Wolfe and Rossi, which describes the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl bromides.[2][4][8][9] This transformation is highly effective for generating trans-2,5-disubstituted tetrahydrofurans with excellent diastereoselectivity.[8][9]
Materials:
-
γ-hydroxyalkene (e.g., 1-phenyl-4-penten-1-ol)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol %) and DPEphos (2 mol %). Add a portion of the anhydrous THF and stir for 15-20 minutes.
-
Reaction Assembly: To the flask containing the catalyst, add the γ-hydroxyalkene (1.0 equiv), the aryl bromide (2.0 equiv), and sodium tert-butoxide (2.0 equiv).
-
Solvent Addition: Add the remaining anhydrous THF to achieve a final concentration of 0.13–0.25 M with respect to the γ-hydroxyalkene.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within a few hours.[3]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Bromide | Substrate | Ligand | Yield (%)[4] | Diastereomeric Ratio (dr)[4] |
| 1 | 4-Bromotoluene | 4-Penten-1-ol | DPEphos | 75 | >20:1 |
| 2 | 2-Bromonaphthalene | 4-Penten-1-ol | DPEphos | 81 | >20:1 |
| 3 | 4-Bromoanisole | 1-Phenyl-4-penten-1-ol | DPEphos | 78 | >20:1 |
Protocol 2: Diastereoselective Oxidative Cyclization Controlled by Hydrogen Bonding
This protocol is based on the findings of Tan and co-workers, where a PdCl₂/1,4-benzoquinone system is used for the cyclization of alkenols.[5][7] The presence of a strategically placed hydrogen-bond acceptor in the substrate significantly enhances diastereoselectivity.[7]
Materials:
-
Alkenol substrate with a hydrogen-bond acceptor (e.g., a diol or triol)
-
Palladium(II) chloride (PdCl₂)
-
1,4-Benzoquinone (BQ)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the alkenol substrate (1.0 equiv).
-
Reagent Addition: Add 1,4-dioxane to dissolve the substrate. To this solution, add 1,4-benzoquinone (2.0 equiv) and PdCl₂ (10 mol %).
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) or elevated temperatures (e.g., 60 °C for less reactive tertiary alcohols) until the starting material is consumed, as monitored by TLC.[10]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the polysubstituted tetrahydrofuran product.
| Entry | Substrate | Catalyst System | Temperature (°C) | Yield (%)[10] | Diastereomeric Ratio (dr)[10] |
| 1 | Alkenediol 1 | PdCl₂/BQ | 25 | 77 | 10:1 |
| 2 | Alkenediol 4a | PdCl₂/BQ | 25 | 82 | 15:1 |
| 3 | Tertiary Alkenol 4g | PdCl₂/BQ | 60 | 75 | 10:1 |
Troubleshooting and Key Considerations
-
Substrate Purity: The purity of the starting γ-hydroxyalkene is critical. Impurities can chelate to the palladium center and inhibit catalysis.
-
Inert Atmosphere: For carboetherification reactions, maintaining a strict inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Base Strength: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for generating the alkoxide in situ without competing side reactions. Weaker bases may result in lower yields.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can dramatically influence the reaction's efficiency and selectivity. For carboetherification, bulky, electron-rich ligands are often preferred.
-
Solvent: Anhydrous, coordinating solvents like THF are generally used for carboetherification, while oxidative cyclizations may be performed in solvents like dioxane.
By leveraging the principles and protocols outlined in this guide, researchers can effectively employ palladium catalysis for the stereoselective synthesis of complex polysubstituted tetrahydrofurans, accelerating discovery in medicinal chemistry and natural product synthesis.
References
-
Trost, B. M., & Rey, J. (2012). Diastereoselective Formation of Tetrahydrofurans via Pd-Catalyzed Asymmetric Allylic Alkylation: Synthesis of the C13–C29 Subunit of Amphidinolide N. Organic Letters, 14(21), 5632–5635. [Link]
-
Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 993-1013. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2006). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. Tetrahedron Letters, 47(16), 2793-2796. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 993-1013. [Link]
-
Mondal, M., Panda, M., McKee, V., & Kerrigan, N. J. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. The Journal of Organic Chemistry, 84(18), 11983–11991. [Link]
-
Mondal, M., Panda, M., McKee, V., & Kerrigan, N. J. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. The Journal of Organic Chemistry, 84(18), 11983–11991. [Link]
-
Mondal, M., Panda, M., McKee, V., & Kerrigan, N. J. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. The Journal of Organic Chemistry, 84(18), 11983–11991. [Link]
-
Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 23(1), 1-54. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 993-1013. [Link]
-
Wang, Y., et al. (2016). Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry, 81(16), 7073-7091. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Wang, Z., et al. (2023). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. The Journal of Organic Chemistry, 72(4), 1342-1353. [Link]
-
Liu, Y., et al. (2023). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules, 28(1), 382. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Scilit. [Link]
-
Starr, D., & Hixon, R. M. (1936). Tetrahydrofuran. Organic Syntheses, 16, 77. [Link]
-
Semmelhack, M. F., & Zhang, N. (1994). Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes. The Journal of Organic Chemistry, 59(19), 557-562. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. ACS Figshare. [Link]
-
Al-Masoudi, H. A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 827. [Link]
-
Tsukamoto, H., Ito, K., & Doi, T. (2018). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, 54(39), 5102-5105. [Link]
Sources
- 1. Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. [vivo.weill.cornell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Welcome to the technical support guide for the synthesis of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate. This document is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format. Our goal is to equip you with the expertise to troubleshoot and optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the this compound core structure?
A1: The synthesis of this molecule can be approached in two main ways, each with its own set of considerations. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Boc protection of a pre-formed diamine. This is a direct approach where the key intermediate, 3-amino-3-(aminomethyl)tetrahydrofuran, is first synthesized and then selectively protected with a Boc group. The synthesis of the diamine itself can be challenging.
-
Route B: Construction of the tetrahydrofuran ring with the protected amine already in place. This strategy involves building the heterocyclic ring from acyclic precursors that already contain the Boc-protected amine functionality.
Below is a diagram illustrating these two general synthetic philosophies.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
Section 1: Synthesis of the 3-Amino-3-(aminomethyl)tetrahydrofuran Intermediate
A common precursor to the target molecule is the diamine, 3-amino-3-(aminomethyl)tetrahydrofuran. Several patented routes exist for its synthesis, often starting from materials like furan or maleic acid diester.[1][2]
Q2: My multi-step synthesis of the diamine precursor from furan is giving a low overall yield. Where should I start troubleshooting?
A2: Synthesizing the diamine from furan typically involves several steps, including oxidative ring-opening, Michael addition with nitromethane, reduction, and cyclization.[1] Each step is a potential point of yield loss.
Troubleshooting Workflow for Diamine Synthesis:
Caption: Step-by-step troubleshooting for low yield in diamine synthesis.
Expert Insight: The final catalytic hydrogenation step to reduce the nitro group to an amine is often a critical point. Ensure your catalyst is active and not poisoned by impurities from previous steps. Using a fresh batch of catalyst or increasing the catalyst loading can sometimes resolve low conversion issues.[2]
Section 2: Selective Mono-Boc Protection
This is arguably the most challenging step in the synthesis. The goal is to protect one of the two primary amine groups selectively.
Q3: I am getting a mixture of mono-Boc, di-Boc, and unreacted diamine. How can I improve the selectivity for the mono-protected product?
A3: Achieving high selectivity in the mono-protection of a symmetric diamine is a well-known challenge in organic synthesis. The formation of the di-protected byproduct is a common issue.[3] Several strategies can be employed to favor the formation of the desired mono-adduct.
Strategies for Improving Mono-Boc Selectivity:
| Strategy | Principle | Key Experimental Parameters | Potential Pitfalls |
| Stoichiometric Control | Use a sub-stoichiometric amount of Boc₂O relative to the diamine. | Slowly add ~0.8-1.0 equivalents of Boc₂O to a solution of the diamine. | Requires careful monitoring to avoid di-protection; often results in unreacted diamine. |
| pH Control / Monoprotonation | Protonate one amine group with one equivalent of acid, making it less nucleophilic. The free amine can then react selectively.[4][5] | Add 1.0 equivalent of a strong acid (e.g., HCl generated in situ from Me₃SiCl) before adding Boc₂O.[4] | Precise addition of acid is crucial. Any excess acid can neutralize the free amine. |
| Solvent Effects | The choice of solvent can influence the relative reactivity of the amines. | Run the reaction in a biphasic system or in a solvent that can modulate reactivity through hydrogen bonding. | Optimization can be empirical and time-consuming. |
| Flow Chemistry | Microreactor technology allows for precise control of stoichiometry and reaction time, minimizing the formation of the di-Boc product.[3] | Requires specialized equipment. | High initial setup cost. |
Recommended Protocol for Selective Mono-Boc Protection:
A robust method involves the in-situ generation of one equivalent of HCl to monoprotonate the diamine.[4]
-
Dissolve the diamine (1.0 eq.) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 eq.) dropwise. The reaction of Me₃SiCl with methanol generates HCl in situ.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure equilibrium is reached.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water, basify the solution with NaOH to pH >12, and extract the product with an organic solvent like dichloromethane.
Section 3: Purification and Characterization
Q4: How do I effectively purify the mono-Boc product from the starting diamine and the di-Boc byproduct?
A4: The separation of these three compounds can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient elution of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is often effective.
-
Acid/Base Extraction: This can be used to remove the unreacted diamine.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl). The unreacted diamine will be protonated and move to the aqueous layer.
-
The organic layer will now contain the mono- and di-Boc products, which can then be separated by chromatography.
-
-
Selective Precipitation/Crystallization: In some cases, it may be possible to selectively precipitate or crystallize one of the components from a suitable solvent system. This is highly dependent on the physical properties of the specific compounds.
Q5: What are the expected spectroscopic features for this compound?
-
¹H NMR:
-
A large singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.
-
A broad singlet for the carbamate N-H proton.
-
A series of multiplets in the 2.5-4.0 ppm range corresponding to the protons of the aminomethyl group (-CH₂-NH₂) and the tetrahydrofuran ring.
-
-
¹³C NMR:
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal for the carbamate carbonyl carbon around 156 ppm .
-
Signals for the carbons of the tetrahydrofuran ring and the aminomethyl group.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: ~217.15 (for C₁₀H₂₀N₂O₃).
-
A common fragment observed is the loss of the tert-butyl group or isobutene, resulting in a fragment at [M-56+H]⁺ or [M-100+H]⁺ (loss of the entire Boc group).
-
References
-
Electronic Supporting Information for Dendrimer Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran. Google Patents.
-
Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link]
- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc. 2017, 61(1). Available at: [Link]
-
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. PubChem. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Advances. Available at: [Link]
-
Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
MRT - Mono-Boc-Protection of Diamines. Merck Millipore. Available at: [Link]
- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.
Sources
- 1. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 2. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. MRT - Mono-Boc-Protection of Diamines [merckmillipore.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection & Deprotection
Welcome to the Technical Support Center for Boc protection and deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve clean, high-yielding transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the protection of amines with the tert-butoxycarbonyl (Boc) group and its subsequent removal.
Boc Protection FAQs
Q1: Is a base always necessary for Boc protection using di-tert-butyl dicarbonate ((Boc)₂O)?
Not strictly, but it is often recommended. The reaction of an amine with (Boc)₂O generates tert-butanol and carbon dioxide as byproducts.[1][2] While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by deprotonating the amine starting material, increasing its nucleophilicity. For amino acids, an inorganic base like sodium bicarbonate or sodium hydroxide is often used.[1][3]
Q2: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection, and are there any risks?
DMAP is a highly effective acylation catalyst that can significantly accelerate the rate of Boc protection, especially for weakly nucleophilic amines.[4] It reacts with (Boc)₂O to form a more reactive intermediate.[5] However, DMAP should be used in catalytic amounts, as it can promote side reactions. A key consideration is the rapid formation of CO₂ gas when DMAP is mixed with (Boc)₂O; therefore, it should be added slowly to an open or well-vented system.[5]
Q3: My amine is poorly soluble in standard organic solvents. How can I achieve efficient Boc protection?
For amines with poor solubility, using a mixed solvent system can be effective. For instance, a mixture of water, methanol, and triethylamine can be a robust system for polar substrates like aminoglycosides.[6] Dioxane and methanol have also been reported as effective solvents.[3] The use of alcoholic solvents like methanol can enhance the reaction rate for aromatic amines even without a base.[4]
Q4: What are the key safety precautions when handling di-tert-butyl dicarbonate ((Boc)₂O)?
(Boc)₂O is a moisture-sensitive solid with a low melting point (22-24 °C) and a pungent odor.[7] It is classified as a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7] It is thermally unstable and can decompose at high temperatures.[8] Store it in a cool, dry place, typically refrigerated.
Boc Deprotection FAQs
Q1: What is the primary cause of side reactions during acidic Boc deprotection?
The principal cause of side reactions is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[9][10][11] This electrophilic carbocation can then alkylate any nucleophilic sites within your molecule, leading to undesired tert-butylation byproducts.[9][12]
Q2: Which functional groups are most susceptible to tert-butylation?
Nucleophilic amino acid residues are particularly vulnerable. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[10]
-
Cysteine (Cys): The free thiol group is a prime target for the tert-butyl cation.[10]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[10]
Other sensitive functionalities include electron-rich aromatic rings, thiols, and guanidino groups.[10]
Q3: How can I prevent tert-butylation side reactions?
The most effective strategy is to incorporate a "scavenger" into the deprotection cocktail.[10][12] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[10]
Q4: What are some common scavengers and when should they be used?
The choice of scavenger depends on the sensitive residues in your substrate. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9]
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.
-
Water: Traps the cation to form tert-butanol.[10]
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[10]
-
Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[9]
Q5: My Boc deprotection is incomplete. What should I do?
Incomplete deprotection can be due to insufficient acid concentration, short reaction times, or steric hindrance.[9][11] To troubleshoot:
-
Increase the acid concentration: For example, from 20% TFA in dichloromethane (DCM) to 50% or even neat TFA.[9][13]
-
Extend the reaction time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Consider gentle warming: Increasing the temperature to around 40°C can help, but be mindful of potential increases in side reactions.[9][11]
-
Switch to a stronger acid system: A 4M solution of HCl in dioxane can be more potent than TFA/DCM for stubborn substrates.[11][12]
Q6: My molecule contains other acid-sensitive groups. Are there milder alternatives to TFA or HCl for Boc deprotection?
Yes, for highly sensitive substrates, several milder methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect deprotection under non-protic conditions.[12]
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective alternatives.[12]
-
Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[14][15][16]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like water or methanol can achieve deprotection without any acid.[12][15][17][18]
Section 2: Troubleshooting Guides
Guide 1: Boc Protection Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low nucleophilicity of the amine. 2. Deactivated amine (e.g., protonated salt). 3. Degraded (Boc)₂O reagent. | 1. Add a catalytic amount of DMAP. For weakly nucleophilic aromatic amines, consider using an alcoholic solvent like methanol to accelerate the reaction.[4] 2. Ensure the reaction is basic. Add a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA to free the amine.[6] 3. Use a fresh bottle of (Boc)₂O. Store it properly under refrigeration and away from moisture.[8] |
| Formation of Side Products | 1. Di-Boc protection (for primary amines). 2. Reaction with other nucleophilic groups. 3. DMAP-promoted side reactions. | 1. Use stoichiometric amounts of (Boc)₂O (typically 1.1-1.2 equivalents). Avoid large excesses. 2. If other nucleophilic groups are present and more reactive, consider an alternative protection strategy. 3. Use only a catalytic amount of DMAP (1-5 mol%). |
| Difficult Work-up | 1. Emulsion formation during extraction. 2. Product is water-soluble. | 1. Add brine to the aqueous layer to break the emulsion. 2. Evaporate the organic solvents and if the product is a solid, triturate with a non-polar solvent like hexanes to remove unreacted (Boc)₂O and other non-polar impurities. |
Guide 2: Boc Deprotection Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.[11][19] 2. Short reaction time.[11] 3. Steric hindrance around the Boc group.[11] | 1. Increase TFA concentration from 20-25% to 50% in DCM, or use neat TFA.[9] Alternatively, switch to 4M HCl in dioxane.[11] 2. Increase the reaction time and monitor carefully by TLC or LC-MS.[10] 3. Gently warm the reaction to 40°C, or switch to a stronger acid system.[11] |
| Observation of a +56 Da Mass Adduct | tert-butylation of a nucleophilic residue by the tert-butyl cation.[9] | Add a scavenger to the reaction mixture. Use TIS, water, thioanisole, or EDT depending on the sensitive functional groups present.[9][10] |
| Degradation of Other Functional Groups | The substrate contains other acid-labile groups (e.g., other protecting groups, esters, acetals).[12] | Switch to a milder, alternative deprotection method: - Lewis acids (e.g., ZnBr₂, TMSI).[12] - Thermal deprotection.[12][17] - Oxalyl chloride in methanol.[14][20] |
| Difficult Product Isolation | The deprotected amine forms a TFA salt which can be difficult to handle or purify. | After removing the solvent and excess TFA under reduced pressure, co-evaporate the residue with a solvent like toluene to ensure complete removal of residual acid.[10] The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) or by using a basic resin like Amberlyst A21.[9][21] |
Section 3: Reaction Mechanisms & Workflows
Boc Protection Mechanism
The protection of an amine with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate to form the Boc-protected amine, along with the release of tert-butanol and carbon dioxide.
Caption: Boc protection of an amine with (Boc)₂O.
Boc Deprotection Mechanism (Acid-Catalyzed)
Acid-catalyzed deprotection begins with the protonation of the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl group to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine.
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.
Protocol 2: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M).[13]
-
Cool the solution to 0 °C in an ice bath.
-
If necessary, add the appropriate scavenger(s) (e.g., TIS, 2.5-5% v/v).[10]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[9][13]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[9][13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[10]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) if the free amine is required.[9]
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
-
Suspend or dissolve the Boc-protected amine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.[11]
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[11]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[11]
-
If the free amine is required, a standard basic work-up can be performed.[11]
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
National Institutes of Health. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 16). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Welcome to the dedicated technical support guide for the purification of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common and complex purification challenges associated with this versatile building block.
Introduction: Understanding the Molecule and Its Challenges
This compound is a key intermediate in medicinal chemistry, valued for its unique tetrahydrofuran scaffold combined with a protected and a free primary amine. However, these same functional groups present distinct purification hurdles:
-
High Polarity: The presence of a free amine, a carbamate, and an ether linkage imparts significant polarity, complicating separation from polar impurities and solvents.
-
Basicity: The primary aminomethyl group is basic and prone to strong interactions with acidic stationary phases like standard silica gel, often leading to significant peak tailing and poor recovery during column chromatography.[1][2][3]
-
pH Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which restricts the use of certain purification techniques like acidic extractions or reversed-phase chromatography with acidic modifiers.[4]
-
Physical Form: The compound can sometimes be difficult to crystallize, often isolating as a viscous oil or an amorphous solid, which can trap solvents and impurities.[5][6]
This guide is structured to address these issues head-on, providing logical workflows and evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound on a laboratory scale?
A1: Flash column chromatography is the most robust and widely applicable method. However, standard silica gel with neutral eluents (like hexane/ethyl acetate or dichloromethane/methanol) is often ineffective due to the basicity of the primary amine. The key to success is modifying the stationary or mobile phase to mitigate the strong interaction between the basic amine and acidic silanol groups on the silica surface.[2][3]
Two effective strategies are:
-
Adding a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), into the mobile phase is the most common approach.[2] This base neutralizes the active sites on the silica, allowing the desired compound to elute symmetrically.
-
Using an Alternative Stationary Phase: Employing an amine-functionalized silica gel column can provide excellent separation without the need for mobile phase modifiers.[1][2][7] Basic alumina is another, less common, alternative.
Q2: Can this compound be purified by recrystallization?
A2: Recrystallization can be an excellent method for obtaining highly pure material, but it is often challenging for this specific compound, particularly if the crude product is an oil.[4][5] The difficulty lies in finding a suitable solvent system where the compound is soluble when hot but poorly soluble when cold.
-
When to Try Recrystallization: This method is most effective if your crude material is already a solid and has a relatively high purity (e.g., >90%).
-
Solvent Selection: A solvent system of a polar solvent (in which the compound is soluble) and a less polar anti-solvent is often required. Examples include Methanol/Diethyl Ether, Isopropanol/Hexane, or Ethyl Acetate/Hexane.
-
Trituration as an Alternative: If crystallization fails, trituration can be effective. This involves stirring the crude oil or amorphous solid in a solvent where the desired compound is largely insoluble, but the impurities are soluble (e.g., cold diethyl ether or hexane). This can wash away impurities and often induces solidification.[6]
Q3: Is acid-base extraction a viable purification strategy?
A3: An acid-base extraction is generally not recommended for this compound. While the primary amine can be protonated and extracted into an aqueous acidic layer, this approach carries a significant risk of cleaving the acid-labile Boc protecting group.[4] Maintaining a neutral or slightly basic pH throughout the purification process is crucial for preserving the integrity of the molecule.[4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My compound streaks severely on a silica gel TLC plate and I get poor separation during column chromatography.
-
Probable Cause: This is the most common issue and is caused by strong ionic interactions between the basic primary amine of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This interaction causes the compound to "stick" to the stationary phase, leading to tailing (streaking) and poor resolution.
-
Solution:
-
Modify the Mobile Phase: Prepare your eluent (e.g., 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide or 95:5 Dichloromethane/Methanol with 1% Triethylamine) and use this modified solvent system for both your TLC analysis and the column run. The added base will "cap" the acidic sites on the silica, allowing for a clean separation.[2]
-
Pre-treat the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of the base-modified eluent. This ensures the entire stationary phase is neutralized, which is critical for reproducible results.[1]
-
Issue 2: I have very low, or no, recovery of my product from the silica gel column, even after flushing with highly polar solvents.
-
Probable Cause: Your compound has irreversibly adsorbed onto the silica gel due to the strong acid-base interaction mentioned in Issue 1. Without a basic modifier in the eluent, the compound may not elute at all.
-
Solution:
-
For Future Runs: Always use a basic modifier as described above. A small-scale TLC analysis with and without the modifier will immediately demonstrate the difference in mobility.
-
To Salvage a Current Run (if possible): If the column is still packed, you can attempt to flush it with a highly basic solvent mixture, such as 5-10% ammonium hydroxide in methanol. However, recovery may still be low, and the purity of the recovered material may be compromised.
-
Issue 3: My purified product is a persistent oil or sticky solid that won't crystallize.
-
Probable Cause: This is common for Boc-protected amino compounds.[6][8] The cause can be residual solvents, minor impurities acting as a "eutectic," or the inherent nature of the molecule to favor an amorphous state.
-
Solution Workflow:
-
Ensure Solvent Removal: Dry the oil under high vacuum for an extended period (several hours to overnight), possibly with gentle heating (40-50 °C) if the compound is stable, to remove all volatile residues.[5]
-
Attempt Trituration: Add a non-polar solvent like hexane, pentane, or cold diethyl ether to the oil and stir or sonicate vigorously. This can wash away non-polar impurities and often induces precipitation or solidification.[9]
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate). Then, slowly add a poor solvent (e.g., hexane, water, diethyl ether) dropwise while stirring until the solution becomes cloudy. Let it stand; crystals may form over time.[5]
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil or a supersaturated solution to initiate crystallization.[8][10]
-
Issue 4: My purified product is contaminated with unreacted starting materials (e.g., the corresponding di-Boc protected diamine or the starting amine).
-
Probable Cause: The polarity of the starting materials or by-products is too similar to the product for the chosen chromatographic system to resolve them effectively.
-
Solution:
-
Optimize Chromatography Gradient: Switch to a shallower solvent gradient during column chromatography. A slow, gradual increase in polarity often improves the resolution of closely eluting spots.
-
Change the Solvent System: Sometimes, changing the solvent system entirely can alter selectivity. For example, if you are using a Dichloromethane/Methanol system, try an Ethyl Acetate/Methanol or a Toluene/Isopropanol based system (always with a basic modifier).
-
Consider Reversed-Phase Chromatography: If available, reversed-phase flash chromatography (C18 silica) can be an option. Crucially, a basic mobile phase must be used (e.g., Water/Acetonitrile with 0.1% TEA or ammonium bicarbonate) to prevent Boc-group cleavage.[2] This method separates based on hydrophobicity and can effectively remove more polar or less polar impurities.
-
Visualized Workflows and Data
Decision Tree for Initial Purification Strategy
Caption: Initial choice between chromatography and crystallization.
Troubleshooting Workflow for Column Chromatography
Caption: Step-by-step troubleshooting for column chromatography.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Primary Solvent (A) | Polar Solvent (B) | Basic Modifier (Concentration) | Typical Gradient |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | Ammonium Hydroxide (25% aq.) (0.5-2%) | 0% to 15% B in A |
| Silica Gel | Ethyl Acetate (EtOAc) | Methanol (MeOH) | Triethylamine (TEA) (1-2%) | 0% to 20% B in A |
| Amine-functionalized Silica | Hexane | Ethyl Acetate | None required | 20% to 100% B in A |
| C18 Reversed-Phase | Water | Acetonitrile (ACN) | Triethylamine (TEA) (0.1%) | 5% to 60% B in A |
Detailed Experimental Protocols
Protocol 1: Purification by Base-Modified Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate in a mobile phase such as 90:10 Dichloromethane/Methanol. Observe the streaking.
-
Prepare a second developing jar with 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide.
-
Run a second TLC. The spot for your product should be much sharper and have a higher Rf value (typically 0.2-0.4 is ideal for column separation).
-
-
Column Preparation:
-
Select an appropriately sized silica gel column for your sample amount (typically 50-100g of silica per 1g of crude material).
-
Pack the column using a slurry method with your starting eluent (e.g., 100% Dichloromethane).
-
Equilibrate the column by washing with at least 3-5 column volumes of the starting mobile phase containing the basic modifier (e.g., 98:2:1 DCM/MeOH/NH₄OH). This step is critical.[1]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble materials, create a slurry of your crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol in the eluent.
-
Collect fractions and monitor them carefully by TLC using the base-modified system.
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual triethylamine (if used), co-evaporate several times with dichloromethane or dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution (use with caution and ensure the product is not water-soluble), then dry the organic layer and concentrate.
-
Dry the final product under high vacuum to obtain the purified compound.
-
Protocol 2: Purification by Trituration/Recrystallization
-
Initial Assessment: Ensure the crude product is free of solvent by drying under high vacuum.
-
Trituration:
-
Place the crude oil/solid in a flask with a stir bar.
-
Add a solvent in which the product is expected to be poorly soluble (e.g., diethyl ether, hexane, or a mixture).
-
Stir the suspension vigorously at room temperature for 1-2 hours. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under high vacuum.
-
-
Recrystallization:
-
Place the solid material in a flask.
-
Add a minimal amount of a "good" solvent (e.g., isopropanol) and heat gently until the solid dissolves completely.[4]
-
Slowly add a "poor" solvent (e.g., hexane) dropwise at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to redissolve the precipitate.
-
Remove the flask from heat and allow it to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to 4°C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
- SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
- Benchchem. (n.d.). Improving the efficiency of carbamate formation.
- ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
- MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
Sources
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Tetrahydrofurans
Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic motif. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, providing not only solutions but also the underlying scientific principles to empower your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of substituted tetrahydrofurans. Each question is designed to reflect a real-world experimental challenge.
Question 1: My intramolecular cyclization of a γ-hydroxy alkyl halide/sulfonate is resulting in low yields of the desired tetrahydrofuran and a significant amount of an elimination byproduct. What is happening and how can I minimize this side reaction?
Answer:
This is a classic case of competing intramolecular SN2 (desired) and E2 elimination (undesired) pathways. The hydroxyl group, acting as a nucleophile, is intended to displace the leaving group to form the THF ring. However, if the hydroxyl-bearing carbon has an abstractable proton, it can also act as a base, leading to the formation of an alkene.
Root Cause Analysis:
-
Steric Hindrance: Increased steric bulk around the electrophilic carbon or the nucleophilic oxygen can disfavor the SN2 pathway, making the E2 reaction more competitive.
-
Leaving Group Ability: A better leaving group (e.g., triflate, tosylate) will accelerate both SN2 and E2 reactions. However, if the system is sterically hindered, the E2 reaction may be favored.
-
Base Strength: The alkoxide, formed by deprotonation of the hydroxyl group, is a strong base. If a strong, non-nucleophilic base is used to deprotonate the alcohol, it can also promote the E2 pathway.
-
Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[1] Protic solvents can solvate the nucleophile, decreasing its potency.
Troubleshooting Protocol:
-
Choice of Base: Employ a bulky, non-nucleophilic base to deprotonate the alcohol. This will favor proton abstraction for alkoxide formation without promoting the E2 elimination of the leaving group.
Base pKa (Conjugate Acid) Characteristics Sodium Hydride (NaH) ~36 Strong, non-nucleophilic, heterogeneous Potassium tert-butoxide 19.2 Bulky, strong base, can favor elimination in some cases DBU 13.5 Non-nucleophilic, organic base -
Solvent Optimization: Use a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. Tetrahydrofuran (THF) itself is often an excellent choice.[2]
-
Temperature Control: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.
-
Leaving Group Modification: If possible, consider using a less reactive leaving group. However, this may also slow down the desired SN2 reaction.
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways in THF synthesis.
Question 2: I am attempting a palladium-catalyzed carboetherification to synthesize a 2-benzyltetrahydrofuran, but I am observing significant formation of dehalogenated arene and oxidized alcohol side products. How can I improve the yield of my desired product?
Answer:
This issue points towards inefficient catalytic turnover and competing side reactions within the palladium catalytic cycle. The desired reaction involves the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate.[3] The side products, dehalogenated arene and oxidized alcohol, arise from premature termination of the catalytic cycle.
Root Cause Analysis:
-
Ligand Choice: The ligand on the palladium catalyst is crucial for stabilizing the active species and promoting the desired reaction pathway. An inappropriate ligand can lead to β-hydride elimination or reductive elimination pathways that form the side products.
-
Base Strength and Solubility: The base is required to form the palladium alkoxide intermediate. If the base is not strong enough or is not soluble in the reaction medium, the formation of this key intermediate will be slow, allowing for side reactions to occur.
-
Reaction Temperature: Higher temperatures can promote undesired side reactions such as β-hydride elimination.[4]
Troubleshooting Protocol:
-
Ligand Screening: The choice of phosphine ligand is critical. Bidentate ligands, such as DPE-Phos, have been shown to be effective in improving yields for this type of transformation.[3]
| Ligand | Type | Observation |
| P(o-tol)3 | Monodentate | Can lead to lower yields and more side products.[3] |
| DPE-Phos | Bidentate | Has been shown to significantly improve yields of the desired THF.[3] |
| P(t-Bu)3 | Monodentate | Often effective in cross-coupling, but may not be optimal here. |
-
Base Selection: Use a strong, soluble base to ensure efficient formation of the Pd(Ar)(OR) intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3]
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For terminal alkenes, temperatures around 65 °C are often sufficient, while internal alkenes may require higher temperatures (e.g., 110 °C).[4]
Visualizing the Catalytic Cycle and Side Reactions:
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 4. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in Tetrahydrofuran Synthesis
Welcome to the technical support center for tetrahydrofuran (THF) synthesis. The construction of the THF ring with precise control over its stereochemistry is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and the synthesis of complex natural products.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize diastereoselectivity in their synthetic routes. Here, we address common challenges in a practical question-and-answer format, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My cyclization reaction is yielding a nearly 1:1 mixture of diastereomers. Where do I begin troubleshooting?
Answer: Achieving high diastereoselectivity is a function of maximizing the energy difference between the diastereomeric transition states leading to your products. When you observe poor selectivity, it implies these transition states are nearly isoenergetic under your current conditions. A systematic, multi-pronged approach is the most effective way to address this. The primary pillars to investigate are: (1) Substrate Control , (2) Reagent/Catalyst Control , and (3) Reaction Conditions .
Troubleshooting & Optimization Workflow:
The first step is to diagnose the most likely source of the problem. This workflow provides a logical progression for your optimization efforts.
Caption: Influence of Lewis acid choice on transition state conformation.
Troubleshooting & Optimization:
-
Screen Lewis Acids: The choice of Lewis acid is critical. Move from weakly coordinating (e.g., BF₃·OEt₂) to strongly chelating acids.
-
Protecting Group Strategy: The "chelating arm" is often a protecting group. A sterically minimal but strongly coordinating group like a methoxymethyl (MOM) or benzyl (Bn) ether is often superior to a bulky silyl ether (e.g., TBS, TIPS), which can disfavor chelation. [3][4]3. Solvent Choice: Coordinating solvents like THF can compete with your substrate for the Lewis acid, disrupting the desired chelation. Running the reaction in a non-coordinating solvent like dichloromethane (DCM) or toluene can significantly enhance selectivity.
Data Summary: Effect of Lewis Acid on Diastereoselectivity
The following table summarizes representative data from the literature on the impact of the Lewis acid in the synthesis of 2,3,4-trisubstituted THFs from 4,5-dihydro-1,3-dioxepin derivatives. [1]
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis at C3/C4) |
|---|---|---|---|---|---|
| 1 | TBSOTf | CH₂Cl₂ | -78 | 85 | 13:1 |
| 2 | (iPrO)₂TiCl₂ | CH₂Cl₂ | -78 | 53 | 30:1 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 55 | 10:1 |
| 4 | SnCl₄ | CH₂Cl₂ | -78 | 60 | 5:1 |
Data adapted from a representative ring-contraction strategy. [1]As shown, the choice of a titanium-based Lewis acid (Entry 2) provides superior diastereoselectivity due to strong chelation control.
Question 3: I am performing a Pd-catalyzed oxidative cyclization of a γ-hydroxyalkene and getting poor selectivity. What factors control the stereochemical outcome in these reactions?
Answer: Palladium-catalyzed oxidative cyclizations, such as the Wacker-type process, are powerful methods for THF synthesis. The diastereoselectivity is determined during the crucial intramolecular oxypalladation step, where the hydroxyl group attacks the palladium-coordinated alkene. [5][6]The facial selectivity of this attack is influenced by steric hindrance and, in some cases, directing groups.
Troubleshooting & Optimization:
-
Ligand Modification: The standard catalyst, Pd(OAc)₂, offers no chiral environment. The addition of a chiral ligand (e.g., SPARTEINE, P-chiral phosphines) can induce facial selectivity. However, a simpler approach is often to modify the achiral ligand system. For example, switching from a simple phosphine to a bulkier one can alter the steric environment around the metal center.
-
Oxidant System: The stoichiometric oxidant (e.g., Cu(OAc)₂, benzoquinone (BQ)) is required to regenerate the active Pd(II) catalyst. Changing the oxidant can sometimes influence selectivity. Systems using molecular oxygen as the terminal oxidant have also been developed and may offer different selectivity profiles. [1]3. Introduction of a Directing Group: Intramolecular hydrogen bonding can be a powerful tool. By placing a hydrogen-bond acceptor (e.g., an ester, an amide) elsewhere in the molecule, you can pre-organize the substrate through hydrogen bonding with the attacking hydroxyl group. This conformation can favor attack on one face of the alkene, significantly boosting diastereoselectivity. [5] Protocol: Diastereoselective Pd-Catalyzed Oxidative Cyclization with a Directing Group
This protocol is adapted from methodologies that use intramolecular hydrogen bonding to control diastereoselectivity in the formation of highly substituted THFs. [5]
Caption: General workflow for a Pd-catalyzed oxidative cyclization experiment.
Step-by-Step Methodology:
-
Materials:
-
γ-hydroxyalkene substrate with directing group (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (10 mol%)
-
1,4-Benzoquinone (BQ) (2.5 equiv)
-
Anhydrous Toluene (0.1 M)
-
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the γ-hydroxyalkene substrate, PdCl₂, and BQ.
-
Reaction: Add anhydrous toluene via syringe. Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative. Analyze the diastereomeric ratio by ¹H NMR or GC/LC analysis.
References
-
Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]
-
Asymmetric Base-Catalyzed Tetrahydrofuran Synthesis from Cyclopropanes and Carbonyl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]
-
Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters. Available at: [Link]
-
Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Diastereoselective synthesis of tetrahydrofurans via reaction of gamma,delta-epoxycarbanions with aldehydes. PubMed. Available at: [Link]
-
Reagent-controlled stereoselective synthesis of lignan-related tetrahydrofurans. PubMed. Available at: [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. National Institutes of Health (NIH). Available at: [Link]
-
Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry. Available at: [Link]
-
Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. PubMed. Available at: [Link]
-
Role of solvent tetrahydrofuran (THF). a Variation of solvent (only...). ResearchGate. Available at: [Link]
-
Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
-
Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Protecting groups. Kocovsky, P., et al. Available at: [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. jocpr.com [jocpr.com]
- 4. agroipm.cn [agroipm.cn]
- 5. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of Boc-Protected Intermediates
Welcome to the Technical Support Center dedicated to overcoming the stability challenges associated with tert-butyloxycarbonyl (Boc)-protected intermediates. As crucial components in modern organic synthesis, particularly in pharmaceutical and peptide chemistry, the integrity of these compounds is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower researchers, scientists, and drug development professionals in their daily experimental work.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is designed to provide rapid, targeted solutions to specific problems you may encounter during your synthetic workflows involving Boc-protected intermediates.
Question: My Boc-protected amine appears to be degrading during silica gel column chromatography. What is causing this and how can I prevent it?
Answer: The primary culprit for the degradation of Boc-protected amines on silica gel is the inherent acidity of the stationary phase. The Boc group is highly susceptible to acidic conditions, and even the mild acidity of silica gel can be sufficient to cause partial or complete deprotection.[1][4][5] This leads to streaking, low yields, and the appearance of a more polar, ninhydrin-positive spot (the free amine) on your TLC plate.[6]
To mitigate this, you can:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or ammonium hydroxide in your eluent. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column, where acidic conditions are less of a concern.
-
Optimize Your Eluent System: A more polar eluent system may reduce the interaction time between your compound and the silica gel, minimizing the opportunity for acid-catalyzed deprotection.
Question: I'm observing a significant amount of a byproduct with a mass corresponding to my product +56 Da after a reaction. What is this and how do I avoid it?
Answer: This byproduct is almost certainly the result of t-butylation, a common side reaction when working with Boc-protected compounds, especially during deprotection.[4][7][8] The +56 Da mass increase corresponds to the addition of a tert-butyl group. This occurs when the highly reactive tert-butyl cation, generated during the cleavage of the Boc group, alkylates nucleophilic sites on your molecule of interest.[4][7][8] Electron-rich aromatic rings (like those in tryptophan and tyrosine), thioethers (methionine), and thiols (cysteine) are particularly susceptible.[7][8]
To prevent t-butylation:
-
Utilize Scavengers: The most effective strategy is to add a "scavenger" to your reaction mixture.[4][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[7][8] Common scavengers include triisopropylsilane (TIS), thioanisole, and water.[8]
-
Control Reaction Conditions: Running the deprotection at a lower temperature can help to control the rate of tert-butyl cation formation and subsequent side reactions.
Question: My Boc-protected intermediate is showing signs of decomposition even during storage. What are the optimal storage conditions?
Answer: The stability of Boc-protected intermediates during storage is influenced by temperature, moisture, light, and atmospheric components.[1] To ensure long-term integrity, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigeration (2-8 °C) or freezing | The Boc group is thermally labile and can undergo decomposition at elevated temperatures, generally above 85-90°C.[1] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation and reaction with atmospheric carbon dioxide.[1] |
| Moisture | Tightly sealed containers in a desiccated environment | Prevents hydrolytic degradation of the Boc group.[1] |
| Light | Amber vials or protection from light | Prevents potential photolytic degradation.[1] |
Question: After deprotection with trifluoroacetic acid (TFA), I'm seeing a byproduct with a mass increase of 96 Da. What is happening?
Answer: This mass increase is indicative of trifluoroacetylation, a side reaction where the deprotected amine is acylated by a trifluoroacetyl group derived from the TFA.[4] This is more likely to occur if the work-up procedure does not effectively remove all of the TFA.
To avoid this:
-
Thorough TFA Removal: After deprotection, ensure complete removal of residual TFA by co-evaporation with a non-polar solvent like toluene.[4]
-
Alternative Acid: Consider using a different acid system, such as 4M HCl in dioxane, which is a common alternative in solid-phase peptide synthesis.[4]
Frequently Asked Questions (FAQs)
What is the fundamental chemistry behind the instability of the Boc group?
The Boc group's utility is derived from its controlled lability. It is a carbamate that is stable under basic and nucleophilic conditions but is readily cleaved by acids.[2][5][9] The deprotection mechanism is initiated by the protonation of the carbamate oxygen by an acid.[4] This is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[2][4] It is this formation of a stable tertiary carbocation that drives the reaction and makes the Boc group susceptible to acidic environments.[10]
Under what conditions is the Boc group generally considered stable?
The Boc group is robust under a variety of synthetic conditions, which is a key reason for its widespread use.[1][2] It is generally stable to:
-
Basic Conditions: The Boc group is resistant to most basic conditions, including aqueous base hydrolysis.[1][10]
-
Nucleophiles: It is stable towards most nucleophiles.[9]
-
Catalytic Hydrogenation: This makes it orthogonal to other protecting groups like the carboxybenzyl (Cbz) group, which is cleaved by hydrogenolysis.[2][5]
What are the primary degradation pathways for Boc-protected intermediates?
The main degradation pathways are:
-
Acid-catalyzed cleavage: This is the most common and is the basis for its use as a protecting group.[1][11]
-
Thermal decomposition: At elevated temperatures, the Boc group can be cleaved.[1][12]
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under non-neutral pH, can lead to hydrolysis.[1]
Visualizing Degradation and Prevention
To better understand the processes discussed, the following diagrams illustrate the key chemical transformations.
Caption: Boc deprotection pathway and common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Boc-Protected Intermediate Stability by HPLC
This protocol provides a standard method for assessing the stability of a Boc-protected compound under specific conditions (e.g., in a particular solvent or at a certain pH).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[6]
Procedure:
-
Sample Preparation: Prepare a stock solution of your Boc-protected intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution with the initial mobile phase composition and inject it into the HPLC to obtain a baseline chromatogram.
-
Incubation: Subject the stock solution to the conditions you wish to test (e.g., let it stand at room temperature, heat to a specific temperature, or add a specific reagent).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, dilute as before, and inject into the HPLC.
-
Data Analysis: Compare the chromatograms over time. The appearance of a new, earlier-eluting peak (the more polar free amine) and a decrease in the area of the starting material peak indicate degradation.[6]
Protocol 2: Small-Scale Test for Boc-Lability During a Reaction Work-up
This protocol helps to quickly determine if a planned aqueous work-up will cause unwanted deprotection.
Materials:
-
Your Boc-protected compound.
-
The aqueous solutions for your planned work-up (e.g., 1M HCl, saturated NaHCO₃, brine).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
TLC plates (silica gel).
-
Ninhydrin stain.
Procedure:
-
Dissolve: Dissolve a small amount (a few milligrams) of your Boc-protected compound in the organic solvent in a small vial.
-
Spot TLC (Control): Spot this solution on a TLC plate. This is your starting material reference.
-
Simulate Work-up: Add a small volume of the aqueous solution you plan to use (e.g., 1M HCl) to the vial. Shake vigorously for a few minutes to simulate an extraction.
-
Separate Layers: Allow the layers to separate.
-
Spot TLC (Test): Spot the organic layer on the same TLC plate.
-
Develop and Visualize: Develop the TLC plate in an appropriate eluent system. After drying, dip the plate in ninhydrin solution and gently heat.
-
Analysis: The appearance of a new, lower Rf spot that stains positive with ninhydrin in the test lane indicates that your Boc group is being cleaved under the work-up conditions.
References
- Benchchem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
- Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
- Benchchem. (n.d.). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
- Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Common Challenges in Solid-Phase Peptide Synthesis with Carbamate Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) utilizing carbamate-based protecting groups like Fmoc and Boc. This guide is structured to provide in-depth, experience-driven solutions to the most common hurdles encountered in the lab. Our focus is not just on the "what" but the "why," empowering you to make informed decisions and optimize your synthetic strategies.
Troubleshooting Guides: A Deeper Dive into SPPS Complications
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Issue 1: Incomplete Nα-Fmoc Deprotection
Question: My Kaiser test is negative or weakly positive after a standard 20% piperidine/DMF treatment, indicating incomplete Fmoc removal. What are the underlying causes and how can I resolve this?
Answer: A failed or weak Kaiser test is a critical indicator that the N-terminal amine is not free to participate in the subsequent coupling reaction.[1] This can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.[2] The primary causes for incomplete Fmoc deprotection can be categorized as reagent-based, condition-related, or sequence-dependent.
Root Cause Analysis & Solutions:
-
Reagent Integrity: Piperidine is susceptible to degradation over time. Always use fresh, high-quality piperidine to prepare your deprotection solution. Ensure the concentration is accurately prepared, as deviations can significantly impact deprotection efficiency.[1]
-
Reaction Conditions: Standard deprotection times may be insufficient for sterically hindered amino acids or "difficult" sequences.[1] Low reaction temperatures can also slow down the reaction rate.[1]
-
Peptide Aggregation: This is a major cause of synthetic failure, especially for long or hydrophobic peptides.[3] Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making the N-terminus inaccessible to the deprotection reagent.[4]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing and resolving incomplete deprotection. The following workflow can guide your efforts:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Experimental Protocols:
Kaiser Test Protocol:
The Kaiser test is a highly sensitive qualitative method for detecting primary amines.[1]
-
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of ninhydrin in 20 ml of n-butanol.
-
Solution C: 80 g of phenol in 20 ml of n-butanol.
-
-
Procedure:
-
Take a small sample of resin beads (10-15).
-
Add 2-3 drops of each solution to the beads.
-
Heat at 120°C for 5 minutes.
-
-
Interpretation:
UV-Vis Monitoring of Fmoc Deprotection:
This quantitative method measures the release of the dibenzylfulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[1][5]
-
Collect the effluent from the Fmoc deprotection step.
-
Dilute with DMF to a known volume.
-
Measure the absorbance at ~301 nm.
-
The concentration can be calculated using the Beer-Lambert law (A = εcl).[1]
Issue 2: Side Reactions Involving Carbamate Protecting Groups
Question: My final peptide product shows significant impurities with masses corresponding to deletions or modifications, particularly around aspartic acid or at the N-terminus. What are the likely side reactions?
Answer: Several common side reactions can occur during SPPS, leading to a complex mixture of byproducts. Understanding the mechanisms of these reactions is key to their prevention.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Common Locus | Mitigation Strategies |
| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue, catalyzed by the base used for Fmoc deprotection. This can lead to a mixture of α- and β-peptides and racemization.[6][7] | Asp-Gly, Asp-Ser, Asp-Ala sequences.[8] | - Use of sterically hindered protecting groups for the Asp side chain (e.g., OMpe, OBno). - Addition of an acidic additive like HOBt to the deprotection solution.[9] - Employing backbone protection strategies.[6] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. This results in a truncated peptide.[9][10] | N-terminal dipeptides, especially those containing Proline or Glycine.[11] | - Use of bulky resins like 2-chlorotrityl chloride resin.[9] - For Boc-SPPS, utilize in situ neutralization protocols.[8][9] - Couple the third amino acid rapidly after deprotection of the second. - In Fmoc-SPPS, consider alternative deprotection reagents like 2% DBU/5% piperazine in NMP.[12] |
| Guanidinylation | Reaction of uronium/aminium coupling reagents with the unprotected N-terminus, forming a guanidine moiety that terminates the peptide chain.[9] | N-terminus | - Pre-activate the protected amino acid with the coupling reagent before adding it to the resin.[9] |
Mechanistic Insights:
Aspartimide Formation: The base used for Fmoc deprotection can abstract a proton from the backbone amide nitrogen C-terminal to an aspartic acid residue. The resulting anion then attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide).[7] This intermediate can then be attacked by piperidine or water, leading to the formation of piperidide adducts or a mixture of α- and β-aspartyl peptides.[6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Deprotection of N-Boc Protected Amines in Continuous Flow
Welcome to the technical support center for continuous flow N-Boc deprotection. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate the nuances of this powerful technique. This resource is designed to provide direct, actionable solutions to common challenges and answer frequently asked questions, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your continuous flow experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Issue 1: Incomplete Deprotection or Low Conversion
You're running your experiment, but in-line analysis (e.g., LC-MS, UPLC) or offline checks show significant amounts of starting material remaining.
-
Insufficient Residence Time: The most common cause of incomplete reaction is that the substrate is not spending enough time in the heated or acidic zone of the reactor.
-
Solution: Decrease the flow rate of your pumps to increase the residence time. Remember, Residence Time (τ) = Reactor Volume / Total Flow Rate. A systematic increase in residence time (e.g., in 5-minute increments) while monitoring the output will help you find the optimal point. For example, studies have shown that for some substrates, increasing residence time from 20 to 30 minutes can be necessary for complete conversion.[1]
-
-
Inadequate Temperature (Thermal Deprotection): Thermal deprotection is highly temperature-dependent. The required temperature can vary significantly based on the substrate and solvent.[1][2]
-
Solution: Gradually increase the reactor temperature. The reactivity trend generally follows: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[1] An alkyl N-Boc group will require a substantially higher temperature than an N-Boc protected imidazole. For instance, while an N-Boc imidazole might be fully deprotected at 120°C in methanol, an N-Boc phenethylamine may require temperatures approaching 240°C to achieve high conversion in the same solvent.[1]
-
-
Insufficient Acid Strength or Stoichiometry (Acid-Catalyzed Deprotection): For acid-catalyzed methods, the acid may be too weak, or you may be using a substoichiometric amount, as the liberated amine product will neutralize the acid.[3]
-
Solution:
-
Homogeneous Acids (e.g., TFA, HCl): Ensure you are using a sufficient excess of the acid. While catalytic methods exist, many protocols use 20-50% v/v TFA or a 4M HCl solution.[4] If you suspect your substrate's basicity is high, a greater excess may be required.
-
Heterogeneous Solid Acids (e.g., H-BEA Zeolite): The catalyst bed may be too small for the given flow rate (insufficient contact time), or the catalyst may be poisoned or deactivated.[5] Strong Brønsted acid sites can be poisoned by the amine product; moderate acid sites are often responsible for the sustained activity.[5] Try decreasing the flow rate or increasing the size of the packed bed reactor.
-
-
-
Poor Solubility: If the N-Boc protected starting material precipitates within the reactor tubing at the reaction temperature, it will lead to blockages and incomplete conversion.
-
Solution: Choose a solvent in which your substrate has high solubility at the target reaction temperature. The use of co-solvents can be an effective strategy. While solvents like methanol and trifluoroethanol (TFE) are often highly effective for thermal deprotection, you may need to consider alternatives like THF or toluene if solubility is an issue.[1]
-
References
Validation & Comparative
A Comparative Guide to the Characterization and Purity Analysis of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Abstract
Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate is a vital bifunctional building block in medicinal chemistry, prized for its geminal amino-carbamate substitution on a tetrahydrofuran (THF) scaffold. This guide provides an in-depth, comparative framework for the comprehensive characterization and purity analysis of this compound. We will explore orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Throughout this guide, we will compare its analytical behavior to a structurally relevant alternative, Tert-butyl (3-aminopropyl)carbamate , to highlight how subtle structural changes influence analytical outcomes. The methodologies detailed herein are grounded in principles outlined by international regulatory bodies, ensuring a robust and reliable assessment of quality for researchers and drug development professionals.
Introduction: The Strategic Importance of Bifunctional Building Blocks
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Bifunctional building blocks, which possess two distinct reactive sites, are indispensable tools. This compound (henceforth Compound A ) is a prime example. Its structure features a primary amine, which serves as a nucleophilic handle for chain extension, and a Boc-protected amine, which remains inert until a specific deprotection step is desired.[1][2] The tetrahydrofuran ring itself is a common motif in pharmaceuticals, often imparting favorable pharmacokinetic properties.
The quality of such a building block is non-negotiable. Impurities can introduce unforeseen side reactions, complicate purification, and compromise the integrity of the final active pharmaceutical ingredient (API).[3][4] Therefore, a multi-modal analytical approach is required to confirm its identity and quantify its purity with a high degree of confidence.
For comparative purposes, we will contrast Compound A with Tert-butyl (3-aminopropyl)carbamate (henceforth Compound B ).[5] Compound B is an acyclic analogue that shares the 1,3-diamine functionality but lacks the constraints and heteroatom of the THF ring. This comparison will serve to illustrate how the cyclic nature and the presence of an ether linkage in Compound A affect its analytical properties.
Foundational Characterization: Unambiguous Structural Elucidation
Before assessing purity, the absolute confirmation of the chemical structure is the primary objective. NMR and Mass Spectrometry are the cornerstones of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive, non-destructive insight into molecular structure by mapping the chemical environment of magnetically active nuclei (¹H and ¹³C).
Causality of Experimental Choices: For Boc-protected amines, ¹H NMR is particularly powerful for confirming the success of the protection step. The nine equivalent protons of the tert-butyl group produce a characteristically strong singlet peak, providing a clear diagnostic signal.[6] Furthermore, the chemical shifts of protons adjacent to the nitrogen atoms will change predictably upon protection.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the sample must be fully soluble to obtain high-resolution spectra.
-
Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is typically sufficient. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Expected Spectral Data & Comparison:
| Compound | Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Differences |
| Compound A | -C(CH ₃)₃ | ~1.45 (singlet, 9H) | ~28.5 (3C) | Shared feature of the Boc group. |
| -C(C H₃)₃ | ~80.0 (1C) | Shared feature of the Boc group. | ||
| C=O | N/A | ~156.0 (1C) | Shared feature of the carbamate.[6] | |
| THF Ring Protons | ~3.5-4.0 (multiplets) | ~65-75 (CH₂) | The electron-withdrawing oxygen atom in the THF ring deshields adjacent protons and carbons compared to an alkyl chain.[8][9][10] | |
| -CH ₂-NH₂ | ~2.8-3.0 (multiplet) | ~45-50 (CH₂) | ||
| Compound B | -C(CH ₃)₃ | ~1.44 (singlet, 9H) | ~28.4 (3C) | Shared feature of the Boc group. |
| -C(C H₃)₃ | ~79.0 (1C) | Shared feature of the Boc group. | ||
| C=O | N/A | ~156.0 (1C) | Shared feature of the carbamate. | |
| -CH ₂-CH₂-CH ₂- | ~1.5-1.7 (multiplet, 2H) | ~30-40 (CH₂) | The acyclic, aliphatic nature of Compound B results in more shielded (upfield) signals compared to the THF ring protons of Compound A.[11] | |
| -CH ₂-NH₂ / -CH ₂-NHBoc | ~2.7 / ~3.1 (triplets) | ~38 / ~40 (CH₂) |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a critical secondary confirmation of identity. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like carbamates.[12]
Causality of Experimental Choices: ESI is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and easily interpretable signal for the intact molecule's mass.[13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) will detect the mass-to-charge ratio (m/z) of the resulting ions.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The presence of a [M+Na]⁺ adduct is also common.
Expected Data:
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| Compound A | C₁₀H₂₀N₂O₃ | 216.15 | 217.16 |
| Compound B | C₈H₁₈N₂O₂ | 174.14 | 175.15 |
Orthogonal Purity Assessment
No single method can definitively determine purity. Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) advocate for using multiple, orthogonal techniques.[3][4][14] An orthogonal method is one that separates compounds based on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[15][16] A Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their polarity.
Causality of Experimental Choices: A C18 column (a nonpolar stationary phase) is a standard choice for separating moderately polar organic molecules. A mobile phase gradient of water and acetonitrile (a polar mobile phase) is used to elute compounds of varying polarity. The primary challenge with these compounds is their lack of a strong UV chromophore. Detection at a low wavelength (e.g., 200-210 nm) is necessary, which can lead to baseline noise and interference from less-pure solvents.
Experimental Protocol: RP-HPLC
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm
-
System Suitability: Before analysis, perform replicate injections of a standard to ensure system precision (%RSD < 2.0%) and acceptable peak shape (tailing factor 0.8-1.5), as per USP <621> guidelines.[17][18][19]
Comparative Purity Analysis:
| Compound | Expected Retention Time (min) | Typical Purity (%) | Common Impurities | Chromatographic Rationale |
| Compound A | ~5-7 | >98% | Di-Boc protected starting material, unreacted diamine, synthesis by-products. | More polar due to the THF oxygen. Elutes earlier than a purely aliphatic analogue of similar size. The rigid ring structure can lead to sharper peaks. |
| Compound B | ~8-10 | >98% | Di-Boc protected 1,3-diaminopropane, unreacted diamine. | Less polar (more hydrophobic) than Compound A due to the flexible alkyl chain. Interacts more strongly with the C18 stationary phase, resulting in a longer retention time.[11] |
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity determination, from preparation to final report.
Summary and Best Practices
The robust characterization of a key building block like this compound requires a synergistic application of multiple analytical techniques.
Comparative Analysis Summary:
| Technique | Compound A (THF derivative) | Compound B (Alkyl derivative) | Key Differentiator |
| ¹H NMR | Deshielded ring protons (~3.5-4.0 ppm) | Shielded alkyl protons (~1.5-3.1 ppm) | Presence of the electronegative oxygen and ring strain in A. |
| ¹³C NMR | Signals for ether carbons (~65-75 ppm) | Signals for aliphatic carbons (~30-40 ppm) | Different carbon environments (sp³ C-O vs. sp³ C-C). |
| Mass Spec | [M+H]⁺ = 217.16 m/z | [M+H]⁺ = 175.15 m/z | Difference in molecular formula and weight. |
| RP-HPLC | Shorter Retention Time (more polar) | Longer Retention Time (less polar) | The THF oxygen increases overall polarity. |
Best Practices and Recommendations:
-
Orthogonality is Key: Never rely on a single purity measurement. HPLC provides purity based on UV absorption, but co-eluting impurities without a chromophore would be missed. Techniques like NMR can sometimes reveal impurities not seen by HPLC.
-
Reference Standards: For ongoing quality control, a well-characterized reference standard is invaluable for direct comparison of NMR spectra and HPLC retention times.
-
Impurity Identification: According to ICH Q3A guidelines, any impurity present above the identification threshold (typically 0.10%) should be structurally characterized.[20][21] This often requires techniques like LC-MS/MS to obtain fragmentation data.
By implementing the detailed protocols and understanding the comparative analytical behavior outlined in this guide, researchers and drug development professionals can ensure the identity, quality, and purity of this critical synthetic building block, thereby safeguarding the integrity of their discovery and development pipelines.
Logical Relationship Diagram
Caption: Logical flow from the primary goal to the analytical pillars and methods.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][15][18]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link][19]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]
-
Wright, B. W. (1986). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Journal of Agricultural and Food Chemistry, 34(5), 857-861. [Link][13]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][4]
-
S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link][22]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][14]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. [Link][23]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link][24]
-
Lin, C. H., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(23), 2345-2350. [Link][12]
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link][25]
-
ICH. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][20]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link][21]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link][8]
-
ResearchGate. The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Link][9]
-
ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link][10]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link][2]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link][7]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. usp.org [usp.org]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. Chromatography [usp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. database.ich.org [database.ich.org]
- 21. youtube.com [youtube.com]
- 22. s4science.at [s4science.at]
- 23. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. scribd.com [scribd.com]
A Comparative Guide to Protecting Groups for Aminomethyltetrahydrofuran for Researchers in Drug Development
Introduction
(Tetrahydrofuran-2-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents due to their favorable physicochemical properties. The primary amine functionality, while crucial for pharmacological activity and synthetic elaboration, often requires temporary masking or "protection" to prevent unwanted side reactions during multi-step syntheses. The choice of an appropriate amine protecting group is a critical decision that can significantly impact the overall efficiency, yield, and success of a synthetic campaign.
This guide provides an in-depth, objective comparison of three widely used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically in the context of their application to aminomethyltetrahydrofuran. We will delve into the practical aspects of their introduction, stability under various reaction conditions, and cleavage, supported by experimental protocols and comparative data to inform your synthetic strategy.
The Pillars of Protecting Group Strategy: Orthogonality and Stability
A successful multi-step synthesis often hinges on an "orthogonal" protecting group strategy, wherein each protecting group can be removed under a specific set of conditions without affecting the others.[1][2] This allows for the selective unmasking of functional groups at the desired stage of the synthesis.[3] The stability of a protecting group across a range of chemical environments is equally critical to prevent premature cleavage and the formation of impurities.[1][4]
Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups
The Boc, Cbz, and Fmoc groups are all carbamates, which decrease the nucleophilicity and basicity of the amine nitrogen.[2][5] However, they differ significantly in their deprotection methods, providing the basis for their orthogonal application.
| Protecting Group | Common Reagent for Introduction | Deprotection Conditions | Stability Profile |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[4][5] | Stable to bases, nucleophiles, and catalytic hydrogenation.[4][6] |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][8] | Stable to acidic and basic conditions.[7][9] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF)[10][11] | Stable to acidic conditions and catalytic hydrogenolysis.[10][11] |
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is a stalwart in organic synthesis due to its ease of introduction and its clean, acid-catalyzed removal.[4][6] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, minimizing byproducts.[4][12]
Experimental Protocol: Boc-Protection of (Tetrahydrofuran-2-yl)methanamine
-
Dissolution: Dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of THF and water.[13][14]
-
Base Addition: Add sodium bicarbonate (2.0 equiv.) to the solution.[15]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).[13]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Experimental Protocol: Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected aminomethyltetrahydrofuran (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.[4][16] Caution: This reaction is exothermic and evolves gas.[4]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine as its TFA salt.[12]
The Cbz Group: Removable by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was pivotal in the advancement of peptide synthesis.[7][9] Its robustness toward both acidic and basic conditions makes it a versatile protecting group.[7][9] The Cbz group is most commonly cleaved by catalytic hydrogenolysis, which yields the free amine, toluene, and carbon dioxide.[8][9]
Experimental Protocol: Cbz-Protection of (Tetrahydrofuran-2-yl)methanamine
-
Dissolution: Dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equiv.) in a 2:1 mixture of THF and water.[9]
-
Base Addition: Add sodium bicarbonate (2.0 equiv.) to the solution and cool to 0 °C.[9][17]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Experimental Protocol: Cbz-Deprotection
-
Setup: Dissolve the Cbz-protected aminomethyltetrahydrofuran (1.0 equiv.) in a suitable solvent like methanol or ethanol.[7]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[7]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[7][8]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its cleavage under mild basic conditions.[10][11] This allows for an orthogonal strategy with acid-labile side-chain protecting groups like Boc.[11] Deprotection is typically achieved with a solution of a secondary amine, such as piperidine, in an aprotic solvent.[18][19]
Experimental Protocol: Fmoc-Protection of (Tetrahydrofuran-2-yl)methanamine
-
Dissolution: Dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equiv.) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[20]
-
Reagent Addition: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv.) in dioxane or acetone to the amine solution with vigorous stirring at 0-5 °C.[20]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight.[20]
-
Work-up: Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with dilute HCl to precipitate the product.[20]
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Fmoc-Deprotection
-
Dissolution: Dissolve the Fmoc-protected aminomethyltetrahydrofuran in N,N-dimethylformamide (DMF).
-
Base Addition: Add a 20% (v/v) solution of piperidine in DMF.[20][21]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[22]
-
Work-up: Upon completion, remove the DMF and piperidine under reduced pressure. The crude product can often be purified by precipitation or chromatography to remove the dibenzofulvene-piperidine adduct.[20]
Visualizing the Workflow: Protection and Deprotection Schemes
Caption: General workflows for the protection and deprotection of aminomethyltetrahydrofuran.
Strategic Selection of a Protecting Group
The choice of protecting group should be guided by the overall synthetic plan, considering the stability required for subsequent reaction steps.
Caption: Decision tree for selecting an appropriate protecting group.
Conclusion
The selection of an amine protecting group for aminomethyltetrahydrofuran is a strategic decision that requires careful consideration of the planned synthetic route. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are amenable to orthogonal strategies. By understanding the stability profiles and deprotection conditions of each, researchers can design more efficient and robust syntheses for the development of novel therapeutics.
References
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. 7
-
Stability of the Boc Protecting Group: A Comparative Guide for Researchers - Benchchem. 4
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Protective Groups - Organic Chemistry Portal.
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
-
Cbz-Protected Amino Groups - Organic Chemistry Portal.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
A Comparative Stability Analysis of Boc- vs. Fmoc-Protected Linkers in Chemical Synthesis - Benchchem. 18
-
Overview of Fmoc Amino Acids - ChemPep.
-
Standard Fmoc Protected Amino Acids - Activotec.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
-
Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups | Request PDF - ResearchGate.
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate.
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society.
-
Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
-
protocol for N-Boc protection of primary amines using N-Boc-aminomethanol - Benchchem. 13
-
Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem. 16
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
-
The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. 20
-
Experimental Procedures - The Royal Society of Chemistry.
-
Amine Protection / Deprotection - Fisher Scientific.
-
EXPERIMENTAL PROCEDURES - Beilstein Journals.
-
Cbz-Protected Amino Groups.
-
Methods for Removing the Fmoc Group | Springer Nature Experiments.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed.
-
Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
-
Terminology of Antibody Drug for Fmoc Deprotection - GenScript.
-
Application Notes and Protocols for Large-Scale Synthesis of N-Cbz Protected Compounds - Benchchem. 15
-
To Deprotect and Serve - Scientific Update - UK.
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry.
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. benchchem.com [benchchem.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the HPLC and NMR Purity Analysis of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Introduction
Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is a key building block in contemporary medicinal chemistry, valued for its substituted tetrahydrofuran (THF) core. The structural integrity and purity of such intermediates are paramount, as impurities can carry through a synthetic sequence, impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the most appropriate methodology for their needs.
Section 1: Physicochemical Profile and Potential Impurities
Before establishing an analytical method, understanding the analyte and its potential impurities is critical.
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₂₀N₂O₃
-
Molecular Weight: 216.28 g/mol
The molecule features a polar tetrahydrofuran ring, a primary amine, and a carbamate moiety protected by a bulky, non-polar tert-butyl (Boc) group. This amphiphilic nature dictates its chromatographic behavior and spectral characteristics.
Potential Process-Related Impurities:
A typical synthesis involves the protection of one amine in a diamine precursor. Potential impurities could include:
-
Starting Materials: Unreacted 3-(aminomethyl)tetrahydrofuran-3-amine.
-
Di-Boc Impurity: The bis-protected analogue where both amines have reacted with the Boc-anhydride.
-
Degradation Products: Loss of the Boc group under acidic conditions to yield the free amine.[1] The tert-butyl cation generated during deprotection can also lead to alkylated byproducts.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, Dichloromethane).
Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis, offering high sensitivity for detecting and quantifying trace-level impurities.
Principle of HPLC for Purity Determination
For a polar compound like our target molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[2][3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[2][3][4] Polar analytes have less affinity for the stationary phase and elute earlier, while non-polar compounds are retained longer.[3][4] By running a gradient that gradually increases the organic (less polar) content of the mobile phase, we can effectively separate the main compound from both more polar and less polar impurities.
The absence of a strong chromophore in the target molecule presents a challenge for UV detection. The carbamate group offers weak absorbance at low UV wavelengths (190-220 nm).[5] Therefore, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended for accurate quantitation. If only UV is available, detection at ~200-210 nm is a viable starting point.
Detailed Experimental Protocol (HPLC)
This protocol is a validated starting point and should be optimized according to ICH Q2(R1) guidelines.[6][7][8][9]
Instrumentation:
-
HPLC or UHPLC system with a quaternary pump and autosampler.
-
Detector: Charged Aerosol Detector (CAD) or UV/Vis Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 205 nm (if used)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
Purity is typically calculated using the area percent method.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
This method assumes that all components have a similar detector response, which is a reasonable assumption for CAD but less so for UV detection of structurally diverse impurities. For higher accuracy, especially with a UV detector, Relative Response Factors (RRFs) for known impurities should be determined.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Section 3: Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance.[10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10][11]
Principle of ¹H qNMR Analysis
In qNMR, the analyte is weighed accurately along with a certified internal standard of known purity.[12] By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated with high accuracy.[13][14] This technique is orthogonal to chromatography and provides simultaneous structural confirmation.[13]
The selection of an appropriate internal standard is crucial.[15] An ideal standard should:
-
Have high purity (≥99.5%).[15]
-
Be chemically stable and not react with the analyte or solvent.[16]
-
Possess signals in a region of the spectrum free from analyte or impurity signals.[17]
-
Be soluble in the chosen deuterated solvent.[15]
-
Have a simple proton spectrum (e.g., one or two sharp singlets).
For our target compound, Maleic Anhydride or 1,4-Dinitrobenzene are excellent internal standard candidates when using a solvent like DMSO-d₆.
Detailed Experimental Protocol (¹H qNMR)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents and Materials:
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh ~15 mg of the analyte into a clean vial.
-
Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Temperature: 298 K.
Data Analysis and Interpretation
Signal Selection:
-
Analyte: The nine protons of the tert-butyl group (Boc) typically give a sharp, well-resolved singlet around 1.4 ppm.
-
Internal Standard (Maleic Anhydride): The two vinyl protons give a sharp singlet around 7.3 ppm.
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the selected signal.
-
N: Number of protons for the integrated signal (9 for analyte's t-Bu, 2 for IS).
-
MW: Molecular Weight (Analyte: 216.28 g/mol , IS: 98.06 g/mol ).
-
m: Mass weighed.
-
P_IS: Purity of the Internal Standard (from certificate).
qNMR Workflow Diagram
Caption: qNMR Purity Analysis Workflow.
Section 4: Comparative Analysis: HPLC vs. ¹H NMR
Both techniques provide critical but different insights into the purity of the compound.
Head-to-Head Comparison
| Feature | HPLC (with CAD/ELSD) | ¹H qNMR |
| Principle | Chromatographic separation | Spectroscopic quantification |
| Purity Type | Relative (Area %) | Absolute (mass %) |
| Sensitivity | High (ppm levels) | Moderate (% levels) |
| Selectivity | High for separating isomers and closely related impurities | High for structurally different molecules |
| Structural Info | None | Definitive structural confirmation |
| Standard Req. | Reference standard of the analyte needed for identity confirmation | Certified internal standard (analyte standard not required for quantification)[11] |
| Throughput | Lower (30 min/sample) | Higher (~10 min/sample) |
| Destructive? | Yes | No (sample can be recovered)[13] |
| Ideal For | Detecting trace impurities, stability studies | Accurate assay of main component, structural verification |
A Synergistic and Orthogonal Approach
HPLC and NMR should not be viewed as competing but as complementary techniques. A robust purity assessment strategy leverages the strengths of both. HPLC excels at creating a detailed impurity profile, detecting unknown trace components that might be invisible in an NMR spectrum. Conversely, qNMR provides an unambiguous, highly accurate assay of the main component's mass purity and confirms its chemical identity in a single experiment. Regulatory bodies favor the use of orthogonal methods to provide a comprehensive and trustworthy picture of a compound's purity.
Logical Decision Diagram for Method Selection
Caption: Decision guide for analytical method selection.
Section 5: Conclusion
The purity determination of this compound requires a thoughtful, multi-faceted analytical approach. HPLC, particularly with a universal detector, is indispensable for sensitive impurity profiling and tracking degradation products. ¹H qNMR offers an elegant, rapid, and highly accurate method for absolute purity assignment and unequivocal structural identity confirmation. For researchers in drug development, employing both techniques provides a self-validating system, ensuring the highest level of scientific integrity and trustworthiness in their results. This dual-pronged strategy not only satisfies rigorous internal quality standards but also builds a robust data package for regulatory submissions.
References
- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 339-346.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Eureka.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Bhisikar, S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- Journal of Chromatographic Science. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic.
- Waters Corporation. (n.d.). Alliance System for Carbamate Analysis.
- Unchained Labs. (2025). EPA 632 Carbamate Pesticide Testing by HPLC.
- National Center for Biotechnology Information. (n.d.). tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. PubChem.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes.
- ResearchGate. (2014). Can anyone explain the different principles of HPLC?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- uHPLCs. (2024). Reverse Phase vs Normal Phase HPLC You Must Know.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- ChemicalBook. (n.d.). tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate.
- European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS.
- Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- Sigma-Aldrich. (n.d.). tert-Butyl carbamate 98.
- ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- ChemicalBook. (n.d.). TETRAHYDROFURAN-D8(1693-74-9) 1H NMR spectrum.
- NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
- National Center for Biotechnology Information. (n.d.). tert-butyl N-((3-aminophenyl)methyl)carbamate. PubChem.
- ChemicalBook. (n.d.). Tetrahydrofuran(109-99-9) 1H NMR spectrum.
- BLDpharm. (n.d.). tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate.
- MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- Hebei Bozze Chemical Co., Ltd. (n.d.). Boc Protected Compounds.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. enfsi.eu [enfsi.eu]
Comparative Guide to X-ray Crystallographic Studies of Tetrahydrofuran Derivatives
Introduction
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and functional polymers.[1][2] Its five-membered ring is not planar and can adopt various conformations, such as the envelope and twisted forms, which significantly influence molecular recognition, binding affinity, and overall chemical properties.[3][4][5] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules, providing invaluable insights into their structure-activity relationships.[6][7]
This guide offers a comparative analysis of the experimental methodologies involved in the X-ray crystallographic studies of THF derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying rationale to navigate the common challenges associated with these flexible and often disordered molecules.
The Crystallographic Challenge of the THF Moiety
The inherent flexibility of the five-membered THF ring presents a significant hurdle in obtaining high-quality single crystals suitable for diffraction studies.[8][9] The low energy barrier between the twisted (C₂) and envelope (Cₛ) conformations can lead to conformational disorder within the crystal lattice.[3][4][5] This disorder, where the THF ring occupies multiple positions or orientations in the crystal structure, complicates data refinement and can obscure the true molecular geometry if not modeled correctly.[10][11] Furthermore, THF's ability to act as a hydrogen bond acceptor and its common use as a crystallization solvent can lead to the formation of solvates, which may also be disordered.[12][13]
A Comparative Analysis of Crystallization Techniques
The foundational step in any crystallographic study is growing a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm).[14][15] The choice of crystallization method is critical and depends heavily on the physicochemical properties of the specific THF derivative, such as its solubility, stability, and propensity for polymorphism. The key to success is to approach supersaturation slowly and in a controlled manner, favoring the growth of a single, well-ordered crystal over rapid nucleation of many small crystallites.[8][15]
| Crystallization Method | Principle | Ideal For | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the solute concentration to the point of supersaturation and crystallization. | Compounds that are moderately soluble and stable at room temperature. | Simple setup; requires minimal sample manipulation. | Difficult to control the rate of evaporation; not suitable for highly volatile solvents or very soluble compounds.[16] |
| Vapor Diffusion | A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble). The precipitant vapor diffuses into the drop, reducing the compound's solubility and inducing crystallization.[17] | Small quantities of material (milligrams); screening a wide range of conditions.[16] | Highly controllable; excellent for screening multiple conditions simultaneously (hanging/sitting drop).[18] | Can be sensitive to mechanical disturbances; requires careful selection of solvent/anti-solvent pairs. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[16] | Compounds sensitive to temperature changes or air exposure. | Creates a very slow and controlled change in solubility, often yielding high-quality crystals. | Requires solvents with different densities; setup can be delicate to avoid mixing. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, solubility drops, leading to crystallization. | Compounds with a steep solubility-temperature gradient. | Can be highly effective and reproducible once optimal conditions are found. | Requires precise temperature control; risk of oiling out or rapid precipitation if cooled too quickly.[15] |
Experimental Workflow: From Crystal to Structure
The path from a promising crystalline solid to a refined 3D structure involves several critical stages. Each step must be executed with precision to ensure the final model is accurate and reliable.
Caption: Overall workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Vapor Diffusion Crystallization (Hanging Drop)
This method is highly effective for the small quantities of material often available in drug discovery and academic research.[16][18]
-
Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the precipitant solution (e.g., a mixture of hexane and ethyl acetate).
-
Prepare the Compound Solution: Dissolve the THF derivative in a "good" solvent (e.g., dichloromethane or acetone) to a high concentration (typically 5-20 mg/mL).
-
Set the Drop: On a siliconized glass coverslip, pipette 1 µL of the compound solution and 1 µL of the reservoir solution. Mix gently by aspiration.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight system.
-
Equilibration: Store the plate in a vibration-free location at a constant temperature. Over hours to days, the solvent in the drop will slowly evaporate and equilibrate with the reservoir, increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.
-
Monitoring: Periodically inspect the drops under a microscope for the formation of single, well-formed crystals.[15]
Optimizing Data Collection and Structure Refinement
Once a suitable crystal is obtained, the next step is to collect diffraction data.[14] The quality of this data is paramount for a successful structure solution.
Data Collection Strategy
-
X-ray Source: While laboratory X-ray sources are sufficient for many well-diffracting crystals, synchrotron sources offer significantly higher flux and brilliance.[19] This is particularly advantageous for weakly diffracting, small, or disordered crystals, which are common with THF derivatives.
-
Cryo-cooling: Data is almost universally collected at low temperatures (around 100 K). This minimizes atomic vibrations and, crucially, reduces radiation damage to the crystal, allowing for longer exposure times and higher resolution data.
-
Data Redundancy: Collecting a highly redundant dataset (measuring the same unique reflections multiple times at different crystal orientations) is crucial. This improves data quality and is essential for accurately modeling complex features like disorder and twinning.
Navigating Structure Refinement: The Disorder Problem
The flexibility of the THF ring often manifests as crystallographic disorder.[10] The electron density map calculated from the diffraction data may show elongated or overlapping peaks for the atoms of the THF ring, indicating that the ring occupies two or more distinct conformations in the crystal lattice.[11][12]
Modeling Strategy:
-
Initial Refinement: Begin with a standard isotropic refinement. The presence of high atomic displacement parameters (thermal ellipsoids) or residual electron density peaks around the THF ring is a strong indicator of disorder.
-
Identify Components: Carefully examine the electron density map to identify the positions of the two (or more) conformers.
-
Split the Model: Create two separate components for the disordered atoms. Assign fractional occupancy to each component (e.g., PART 1 with occupancy x and PART 2 with occupancy 1-x). The sum of occupancies for a disordered atom must equal 1.
-
Apply Restraints: To maintain realistic molecular geometry, geometric restraints (e.g., bond lengths, bond angles) are essential. Similarity restraints (SAME) can be used to ensure the geometry of the two disordered components remains chemically sensible and similar to each other.
-
Refine and Validate: Refine the occupancies and atomic positions. A successful disorder model will result in a significant drop in the R-factor, a flatter residual electron density map, and more reasonably sized atomic displacement parameters.
Caption: Decision workflow for modeling disorder in THF derivatives.
Case Studies: Comparative Crystallographic Data
To illustrate these principles, the table below compares crystallographic data for three hypothetical THF-containing compounds. These examples highlight how different crystallization outcomes and structural features are reported, adhering to the standards set by the International Union of Crystallography (IUCr).[20][21]
| Parameter | Compound A | Compound B | Compound C |
| Formula | C₁₂H₁₅NO₃ | C₁₈H₂₀N₂O₂ | C₂₀H₂₂O₅·(C₄H₈O) |
| Crystallization Method | Slow Evaporation (Acetone) | Vapor Diffusion (DCM/Hexane) | Liquid-Liquid Diffusion (THF/Water) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a, b, c (Å) | 8.54, 12.31, 10.98 | 7.89, 15.67, 13.01 | 9.98, 10.15, 12.55 |
| α, β, γ (°) | 90, 105.6, 90 | 90, 90, 90 | 85.4, 78.9, 75.1 |
| Resolution (Å) | 0.81 | 0.77 | 0.95 |
| Final R₁ [I>2σ(I)] | 0.045 | 0.038 | 0.065 |
| wR₂ (all data) | 0.115 | 0.095 | 0.180 |
| Special Features | Well-ordered structure | Chiral, non-centrosymmetric space group | Two-component disorder in the THF ring and a disordered THF solvent molecule. |
Data is representative and for illustrative purposes.
This comparative data showcases key aspects:
-
Compound A represents a straightforward structure solution.
-
Compound B , crystallizing in a chiral space group, allowed for the unambiguous determination of its absolute stereochemistry.
-
Compound C exemplifies a challenging case where both conformational disorder of the THF moiety and solvent disorder had to be modeled, resulting in higher R-factors, which is typical for complex, disordered structures.[13]
Conclusion
The X-ray crystallographic analysis of tetrahydrofuran derivatives is a powerful but nuanced endeavor. The inherent conformational flexibility of the THF ring requires a meticulous approach, from the strategic selection of crystallization techniques to the sophisticated modeling of potential disorder during refinement. By understanding the causality behind experimental choices—selecting vapor diffusion for precious samples, employing synchrotron radiation for weak scatterers, and applying appropriate restraints for disordered models—researchers can overcome these challenges. A successful crystal structure provides the highest level of empirical evidence for molecular conformation, connectivity, and stereochemistry, serving as an authoritative foundation for rational drug design and the development of new materials. All structural data should be validated and deposited in public repositories like the Cambridge Structural Database (CSD) to ensure scientific integrity and reproducibility.[20][22]
References
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
-
International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]
-
Unknown. (n.d.). crystallization of small molecules. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Ghosh, A. K., et al. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. Retrieved from [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
-
R. Discovery. (2018). Crystal structure prediction of flexible pharmaceutical-like molecules. Retrieved from [Link]
-
ResearchGate. (2025). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. Retrieved from [Link]
-
Deacon, G. B., et al. (n.d.). Preparation of and X-ray crystal structures of tetrahydrofuran-complexed rare earth chlorides. Retrieved from [Link]
-
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
ResearchGate. (n.d.). Model molecular structures of tetrahydrofuran and its derivatives. Retrieved from [Link]
-
University of Delaware. (n.d.). Molecular substitutional disorder case study suitable for instruction. UDSpace. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of an unknown tetrahydrofuran solvate. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Conformational structures of the tetrahydrofuran cation. Retrieved from [Link]
-
University of Iowa. (n.d.). CCDC 2130588: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). data for structural and crystallization communications. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and X-Ray Crystal Structures of Tetrahydrofuran-Complexed Rare Earth Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Geometric structure and vibrational spectrum of tetrahydrofuran. The Journal of Physical Chemistry. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. Crystal Growth & Design. Retrieved from [Link]
-
University of Bern. (n.d.). Disorder in crystal structures: new approaches in finding the best model. edoc. Retrieved from [Link]
-
University of St Andrews. (n.d.). CCDC 2109434 & 2109435: Experimental Crystal Structure Determination. Research Portal. Retrieved from [Link]
-
The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). x Ray crystallography. PubMed Central. Retrieved from [Link]
Sources
- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. udspace.udel.edu [udspace.udel.edu]
- 11. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of an unknown tetrahydrofuran solvate of tetrakis(μ 3-cyanato-κ3 N:N:N)tetrakis[(triphenylphosphane-κP)silver(I)] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 16. unifr.ch [unifr.ch]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iucr.org [iucr.org]
- 20. iucr.org [iucr.org]
- 21. iucrdata.iucr.org [iucrdata.iucr.org]
- 22. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the ability to assemble amino acids with precision is paramount. Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, provides the framework for this construction.[1][2][3] The success of SPPS is critically dependent on a strategy of orthogonal protection, where reactive groups are temporarily masked to direct the chemical reactions with high fidelity.[4][5] Two strategies have dominated this field for decades: the classic tert-butyloxycarbonyl (Boc) approach and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) method.
This guide offers a deep, comparative analysis of these two cornerstone methodologies. Moving beyond a simple list of pros and cons, we will explore the fundamental chemical principles, provide field-proven insights into their practical application, and present detailed experimental protocols. Our aim is to equip you, the researcher, with the necessary knowledge to make informed, causality-driven decisions for your specific synthetic challenges.
The Core Principle: Orthogonality in SPPS
The elegance of SPPS lies in anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[2][3] Excess reagents and byproducts are simply washed away, dramatically simplifying purification.[2] This process requires at least two types of protecting groups with distinct chemical labilities—a concept known as orthogonality.[4][5]
-
Temporary Nα-Protecting Group: Shields the α-amino group of the incoming amino acid and is removed at the beginning of each coupling cycle.
-
Permanent Side-Chain Protecting Groups: Protect reactive functionalities on amino acid side chains throughout the synthesis and are only removed during the final cleavage step.[5]
The choice between Boc and Fmoc chemistry is fundamentally a choice between two different orthogonal systems, each with its own set of rules, reagents, and strategic advantages.
The Classic Workhorse: Boc/Bzl Strategy
The Boc strategy, foundational to Merrifield's Nobel Prize-winning work, is based on a principle of graded acid lability.[1][6]
-
Nα-Protection: The acid-labile Boc group.
-
Side-Chain Protection: Benzyl (Bzl)-based groups, which are also acid-labile but require much stronger acidic conditions for removal.[1]
This is not a truly orthogonal system, as both protecting groups are removed by acid.[7] The strategy's success relies on the significant difference in acid strength required for deprotection: the Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the benzyl groups and resin linkage require a very strong acid, typically anhydrous hydrogen fluoride (HF).[1][8]
Mechanism of Boc Deprotection
The removal of the Boc group proceeds via an E1 elimination mechanism upon treatment with TFA. This generates a reactive tert-butyl cation, which must be "scavenged" to prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.
Advantages of the Boc Strategy:
-
Reduced Aggregation for Hydrophobic Sequences: The repetitive TFA deprotection steps leave the N-terminal amine in its protonated ammonium salt form. This positive charge helps to disrupt the intermolecular hydrogen bonding between peptide chains that leads to aggregation, a common problem in SPPS.[1][] In situ neutralization protocols, where the amine is neutralized just before coupling, are particularly effective in improving yields for difficult sequences.[10]
-
Lower Cost of Raw Materials: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[3][]
-
Less Prone to Aspartimide Formation: The acidic conditions of the synthesis cycle are less conducive to the formation of aspartimide, a common side reaction involving aspartic acid residues, compared to the basic conditions of the Fmoc strategy.[4]
Disadvantages of the Boc Strategy:
-
Harsh Reagents: The use of neat TFA for deprotection and, most significantly, the highly corrosive and toxic anhydrous HF for final cleavage necessitates specialized, expensive equipment and stringent safety protocols.[5][8]
-
Side-Chain Degradation: The repeated exposure to moderate acid can lead to the gradual loss of some acid-labile side-chain protecting groups over the course of a long synthesis.[12]
-
Less Amenable to Automation: While not impossible, the handling of hazardous acids like TFA and HF makes it less suited for modern, high-throughput automated synthesizers compared to the Fmoc approach.[3]
The Modern Standard: Fmoc/tBu Strategy
Developed by Carpino and Han in the 1970s, the Fmoc strategy offered a milder and truly orthogonal alternative to the Boc method, which has led to its widespread adoption.[5][12]
-
Nα-Protection: The base-labile Fmoc group.
-
Side-Chain Protection: Acid-labile groups, typically based on tert-butyl (tBu).[5]
In this system, the temporary and permanent protecting groups are removed by entirely different chemical mechanisms. The Fmoc group is cleaved by a secondary amine base, usually piperidine, while the tBu-based side-chain groups and the resin linkage are cleaved simultaneously by TFA.[5][8]
Mechanism of Fmoc Deprotection
The Fmoc group is removed via a β-elimination mechanism. A base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This induces the collapse of the molecule, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine also acts as a scavenger, trapping the reactive DBF electrophile to prevent it from reacting with the newly deprotected amine.
Advantages of the Fmoc Strategy:
-
Milder Conditions: The use of a weak base for deprotection and TFA for final cleavage avoids the need for HF.[5] This makes the process compatible with standard laboratory glassware and safer for operators.
-
True Orthogonality: The distinct deprotection mechanisms (base vs. acid) prevent the premature cleavage of side-chain protecting groups during the synthesis cycles.[5]
-
Automation Friendly: The milder and less corrosive reagents make it highly suitable for automated peptide synthesizers.[12] The strong UV absorbance of the cleaved Fmoc-dibenzofulvene adduct can also be used for real-time monitoring of the deprotection step.[12]
-
Compatibility with Sensitive Modifications: The milder conditions are more compatible with the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation, which are often unstable in strong acid.[12]
Disadvantages of the Fmoc Strategy:
-
Aggregation Issues: The peptide chain remains in a neutral state throughout the synthesis, which can promote the formation of intermolecular hydrogen bonds and lead to aggregation, especially for hydrophobic sequences.[13]
-
Aspartimide Formation: The basic piperidine treatment can promote the cyclization of aspartic acid residues to form an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptide impurities.[4] This is particularly problematic for Asp-Gly and Asp-Ser sequences.
-
Higher Cost of Derivatives: Fmoc-protected amino acids are typically more expensive than Boc-amino acids, although this price gap has narrowed over time.[3][]
Head-to-Head Performance: A Data-Driven Comparison
The choice between Boc and Fmoc is often dictated by the specific peptide sequence. While Fmoc is the default for most routine syntheses, Boc retains a critical role for certain "difficult" sequences.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | Boc relies on strong acid; Fmoc on a secondary amine base. This is the core chemical difference.[4] |
| Final Cleavage | Anhydrous HF, TFMSA | TFA Cocktail | Boc requires a very strong acid to remove robust benzyl-based side-chain protection. Fmoc's acid-labile side chains allow for milder TFA cleavage.[8] |
| Orthogonality | Partial (Graded Acid Lability) | Full (Base/Acid Orthogonal) | Boc's reliance on differential acid strength can lead to minor side-chain deprotection in each cycle. Fmoc's system is truly orthogonal.[4][5] |
| Typical Yield/Cycle | High, but can be affected by aggregation | >99% for routine sequences | Both methods are highly efficient, but aggregation in Fmoc can hinder reaction completion.[3][14] |
| Crude Purity | Higher for hydrophobic/aggregating sequences | Generally higher for standard peptides | Boc's acidic deprotection disrupts aggregation. Fmoc's milder conditions reduce other side reactions for "normal" sequences.[1][3] |
| Automation | Less amenable | Highly amenable | Fmoc chemistry avoids highly corrosive reagents in the synthetic cycle, making it ideal for automation.[3][12] |
| Safety Profile | Requires specialized HF apparatus; high risk | Standard lab equipment; lower risk | The use of anhydrous HF is the primary safety concern for the Boc strategy.[5] |
| Cost of Amino Acids | Generally lower | Generally higher | The Fmoc protecting group is more complex and expensive to synthesize.[3][] |
| Key Side Reactions | Acid-catalyzed side reactions; premature side-chain loss | Aspartimide formation; diketopiperazine formation | Boc's strong acid can cause issues. Fmoc's base can catalyze cyclization reactions.[4] |
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for a single cycle of manual SPPS using both methodologies. These protocols are designed to be self-validating, with explanations for the critical steps.
Diagram: Boc-SPPS Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Manual Boc-SPPS Cycle (0.1 mmol scale)
This protocol outlines one cycle of amino acid addition.
-
Resin Preparation:
-
Place the Boc-protected peptide-resin (0.1 mmol) in a fritted reaction vessel.
-
Swell the resin in dichloromethane (DCM, ~5-10 mL) for 30 minutes. Drain the solvent.
-
Causality: Swelling the resin is critical to ensure that the reactive sites within the polymer matrix are fully accessible to reagents.[2]
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (~10 mL) to the resin.
-
Agitate gently for 2 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution (~10 mL) and agitate for 20-30 minutes. Drain the solution.
-
Causality: A two-step deprotection ensures efficient removal of the Boc group. The first short treatment removes most of it, and the second, longer treatment drives the reaction to completion.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual TFA.
-
Wash with isopropanol (IPA) (2 x 10 mL) and then DCM (3 x 10 mL).
-
Causality: Thorough washing is essential to remove all traces of acid, which would otherwise neutralize the base in the next step and prevent the subsequent coupling reaction.
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~10 mL).
-
Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DCM (3 x 10 mL) and DMF (2 x 10 mL).
-
Causality: The TFA deprotection leaves the N-terminal amine as a trifluoroacetate salt. This step neutralizes the salt to generate the free amine nucleophile required for coupling.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in ~3 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours.
-
Causality: Using an excess of activated amino acid and a coupling agent like HBTU drives the amide bond formation to completion, ensuring a high yield for each cycle.[]
-
-
Final Wash & Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) confirms the absence of free primary amines and the completion of the coupling.
-
The resin is now ready for the next deprotection cycle.
-
Diagram: Fmoc-SPPS Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Manual Fmoc-SPPS Cycle (0.1 mmol scale)
This protocol outlines one cycle of amino acid addition.
-
Resin Preparation:
-
Place the Fmoc-protected peptide-resin (0.1 mmol) in a fritted reaction vessel.
-
Swell the resin in DMF (~5-10 mL) for 30-60 minutes. Drain the solvent.
-
Causality: Proper swelling in DMF, the primary solvent for Fmoc-SPPS, is crucial for reaction efficiency.[15]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (~10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution (~10 mL) and agitate for 15 minutes. Drain the solution.
-
Causality: A two-step deprotection ensures complete removal of the Fmoc group. The piperidine simultaneously acts as the deprotecting agent and the scavenger for the dibenzofulvene byproduct.[15]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Wash with DCM (3 x 10 mL) and then DMF (2 x 10 mL).
-
Causality: Residual piperidine is basic and will neutralize the incoming activated amino acid, preventing coupling. Extensive washing is one of the most critical steps for success in Fmoc-SPPS.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in ~3 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the vial. Allow the mixture to pre-activate for 2-5 minutes.
-
Causality: Pre-activation of the carboxylic acid with HBTU forms a highly reactive HOBt-ester, which rapidly couples with the free amine on the resin. DIEA acts as the activation base.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
-
Final Wash & Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result confirms successful coupling.[16]
-
The resin is now ready for the next deprotection cycle.
-
Conclusion: Making an Authoritative Choice
The debate between Boc and Fmoc is not about which strategy is universally superior, but which is optimal for a given synthetic challenge.
The Fmoc/tBu strategy has rightfully become the dominant methodology for routine peptide synthesis.[12] Its milder conditions, true orthogonality, and high amenability to automation make it the workhorse of modern peptide chemistry, particularly for complex peptides bearing sensitive modifications.[5][12]
However, the classic Boc/Bzl strategy remains an indispensable tool.[4] For long, hydrophobic sequences prone to aggregation, the acidic deprotection step provides a distinct advantage by maintaining the protonated state of the peptide chain, disrupting secondary structure formation and improving solvation.[1][]
Ultimately, a deep understanding of the underlying chemical principles of both strategies is essential. By weighing the specific characteristics of the target peptide against the advantages and limitations of each method, researchers can design a synthetic plan grounded in sound chemical logic, maximizing the probability of success.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved December 12, 2025, from [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. (2013). Biopolymers, 100(4), 356-65. Retrieved December 12, 2025, from [Link]
-
Peptide Synthesis - FAQ | AAPPTEC. (n.d.). Retrieved December 12, 2025, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved December 12, 2025, from [Link]
-
In Situ Neutralization Protocols for Boc-SPPS - PubMed. (2020). Methods in Molecular Biology, 2103, 29-40. Retrieved December 12, 2025, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved December 12, 2025, from [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. (2019). Australian Journal of Chemistry, 72(11), 841-850. Retrieved December 12, 2025, from [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (2015). Journal of Peptide Science, 21(1), 2-13. Retrieved December 12, 2025, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology, 33, 239-253. Retrieved December 12, 2025, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). Nature Protocols, 2(12), 3210-3219. Retrieved December 12, 2025, from [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021). ACS Sustainable Chemistry & Engineering, 9(42), 14193-14201. Retrieved December 12, 2025, from [Link]
-
Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT - Organic Chemistry Portal. (2006). Synthesis, 2006(11), 1931-1933. Retrieved December 12, 2025, from [Link]
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020). Retrieved December 12, 2025, from [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. (2012). Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved December 12, 2025, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 10. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to Evaluating Linker Efficacy in Drug Design
For researchers, scientists, and drug development professionals, the intricate dance of creating a successful drug conjugate, such as an Antibody-Drug Conjugate (ADC), hinges on the performance of its constituent parts. While the antibody provides the targeting and the payload delivers the therapeutic effect, it is the often-underestimated linker that dictates the stability, safety, and ultimate efficacy of the entire construct.[1][] This guide provides an in-depth, objective comparison of different linker technologies, grounded in experimental data and established methodologies, to empower you in making critical decisions for your drug design programs.
The fundamental role of a linker is to securely connect the payload to the targeting moiety, ensuring the conjugate remains intact in systemic circulation to prevent premature drug release and associated off-target toxicity.[3] Upon reaching the target cell, the linker must then facilitate the efficient release of the active payload.[3][4] This delicate balance between stability and controlled release is the cornerstone of effective linker design.[][5]
This guide will navigate the diverse landscape of linker technologies, focusing on the two primary categories: cleavable and non-cleavable linkers. We will explore their mechanisms of action, key chemical variations, and the critical experimental assays required to rigorously evaluate their performance.
Chapter 1: The Dichotomy of Release: Cleavable vs. Non-Cleavable Linkers
The most fundamental choice in linker design is the release strategy. This decision has profound implications for the mechanism of action, potential for bystander effect, and overall therapeutic index of the drug conjugate.[6]
Cleavable Linkers: Engineering a Molecular Trigger
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to specific triggers within the tumor microenvironment or inside the target cell.[6][7] This "molecular switch" allows for the release of the payload in its free, often unmodified, form.[6]
There are three primary mechanisms governing cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate specific peptide sequences that are recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[4][7] The most widely used example is the valine-citrulline (Val-Cit) dipeptide.[4][8]
-
pH-Sensitive Linkers: Exploiting the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) compared to the physiological pH of blood (~7.4), these linkers, such as those containing a hydrazone bond, undergo hydrolysis to release the payload.[7][9]
-
Glutathione-Sensitive Linkers: These linkers utilize the significantly higher concentration of intracellular glutathione, a reducing agent, to cleave disulfide bonds and release the drug.[7][10]
The use of cleavable linkers can lead to a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[7]
Non-Cleavable Linkers: Relying on Cellular Machinery
In contrast, non-cleavable linkers form a highly stable bond, such as a thioether linkage, that is resistant to enzymatic or chemical cleavage.[10][11] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[7][11] This results in the release of the payload still attached to the linker and a single amino acid residue.[11]
Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[11][12] However, their efficacy is highly dependent on the efficient internalization and lysosomal degradation of the ADC by the target cell.[11]
Chapter 2: The Crucible of Evaluation: Experimental Protocols for Assessing Linker Efficacy
The theoretical advantages of a chosen linker must be rigorously validated through a series of well-designed experiments. The following protocols represent the gold standard for evaluating the critical performance attributes of a linker within a drug conjugate.
Plasma Stability Assay: The Litmus Test for Systemic Integrity
This is arguably the most critical assay for evaluating linker stability. It assesses the premature release of the payload in plasma, which is a key predictor of potential off-target toxicity.[13]
Objective: To quantify the rate of payload release from the drug conjugate in plasma from various species (e.g., human, mouse, rat) over time.[13]
Experimental Workflow:
Caption: Workflow for the Plasma Stability Assay.
Detailed Protocol:
-
ADC Incubation: Incubate the drug conjugate at a final concentration of 100 µg/mL in fresh plasma at 37°C.[13] Include a control sample of the ADC in formulation buffer (e.g., PBS) to monitor for intrinsic instability.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[13] Immediately freeze the aliquots at -80°C to stop further degradation.[13]
-
Sample Preparation:
-
Thaw plasma aliquots on ice.[13]
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile containing a suitable internal standard.[13]
-
Vortex and incubate at -20°C for at least 30 minutes.[13]
-
Centrifuge at high speed to pellet the precipitated proteins.[13]
-
Carefully collect the supernatant containing the released payload.[13]
-
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[13][14]
Lysosomal Stability/Cleavage Assay: Mimicking the Intracellular Environment
This assay is particularly crucial for evaluating the release mechanism of both cleavable and non-cleavable linkers.
Objective: To determine the rate and extent of payload release in the presence of lysosomal enzymes or in a simulated lysosomal environment.
Experimental Workflow:
Caption: Workflow for Lysosomal Stability/Cleavage Assay.
Detailed Protocol:
-
Incubation: Incubate the drug conjugate with either a commercially available human liver S9 fraction or purified lysosomal enzymes (e.g., Cathepsin B for protease-sensitive linkers) in an appropriate buffer system that mimics the lysosomal environment (e.g., acidic pH).[15]
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a protease inhibitor or by protein precipitation.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the released payload. For non-cleavable linkers, analysis may focus on the degradation of the antibody and the formation of the payload-linker-amino acid metabolite.
In Vitro Cytotoxicity Assay: Assessing Biological Potency
This assay determines the ultimate biological efficacy of the drug conjugate by measuring its ability to kill target cancer cells.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug conjugate on a target cancer cell line.
Experimental Workflow:
Caption: Workflow for In Vitro Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line that expresses the target antigen in 96-well plates.
-
ADC Treatment: Treat the cells with serial dilutions of the drug conjugate, a non-targeting control ADC, and the free payload.[13]
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[13]
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.[13]
-
Data Analysis: Normalize the viability data to untreated control cells and plot a dose-response curve to calculate the IC50 value.[13]
Chapter 3: Comparative Performance Data: A Quantitative Look at Linker Efficacy
The following tables summarize key quantitative data for representative drug conjugates with different linker types, providing a snapshot of their comparative performance.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Example Chemistry | % Intact ADC after 7 days (Rat Serum) | Reference |
| Cleavable | |||
| Protease-Sensitive | Val-Cit-PABC | ~60-80% | [12] |
| pH-Sensitive | Hydrazone | <20% | [16] |
| Disulfide | SPDB | Variable (dependent on steric hindrance) | [17] |
| Non-Cleavable | |||
| Thioether | SMCC | >95% | [12] |
Table 2: Representative In Vitro Cytotoxicity Data
| Drug Conjugate | Linker Type | Target Cell Line | IC50 (ng/mL) |
| Brentuximab Vedotin | Protease-Sensitive (Val-Cit) | CD30+ Karpas 299 | ~10 |
| Trastuzumab Emtansine | Non-Cleavable (SMCC) | HER2+ SK-BR-3 | ~30 |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used and should be considered as illustrative examples.
Chapter 4: The Senior Scientist's Perspective: Causality and Self-Validation
The choice of a linker is not merely a matter of selecting from a list of chemical structures. It is a strategic decision that must be informed by a deep understanding of the interplay between the antibody, the payload, and the target biology.
-
Causality in Linker Selection:
-
For a highly internalizing antibody targeting a cancer with high lysosomal protease activity, a protease-sensitive cleavable linker like Val-Cit is a logical choice to ensure efficient payload release.[4]
-
If the payload is extremely potent and any premature release could lead to significant toxicity, a highly stable non-cleavable linker is often preferred to maximize the therapeutic window.[11]
-
The hydrophobicity of the linker-payload can significantly impact the aggregation propensity and pharmacokinetics of the entire ADC, necessitating careful consideration of linker modifications, such as the incorporation of polyethylene glycol (PEG) spacers.[18][19][20]
-
-
Self-Validating Experimental Design:
-
Your experimental protocols should be designed as a self-validating system. For instance, in the plasma stability assay, the inclusion of a control ADC in buffer helps to distinguish between linker instability and inherent instability of the conjugate itself.[13]
-
In the cytotoxicity assay, the use of a non-targeting ADC control is essential to confirm that the observed cell killing is indeed target-mediated and not due to non-specific uptake or premature payload release.[13]
-
Conclusion: A Holistic Approach to Linker Optimization
The efficacy of a drug conjugate is a symphony of its components, and the linker is a critical conductor of this performance. A successful linker must be a master of balance, demonstrating high stability in circulation while ensuring efficient payload release at the site of action.[5][21] The rigorous experimental evaluation outlined in this guide provides a robust framework for making data-driven decisions in your linker selection and optimization process. By understanding the underlying mechanisms and employing self-validating experimental designs, you can unlock the full therapeutic potential of your drug candidates.
References
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
- Storz, U. (2017).
- Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs).
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
- BOC Sciences. (n.d.). ADC Linker Types: Selection & Design Guide.
- ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- BOC Sciences. (2025, November 23). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Taylor & Francis. (n.d.). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates.
- BenchChem. (2025). Cleavable vs. Non-Cleavable ADC Linkers: A Technical Guide.
- Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs.
- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
- BenchChem. (2025). Application Note: Protocol for Assessing the Stability of an ADC with an Alkyne-Val-Cit-PAB-OH Linker.
- RCS Research Chemistry Services. (n.d.). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from RCS Research Chemistry Services website.
- ResearchGate. (n.d.). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs.
- WuXi AppTec DMPK. (2023, August 18). The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles.
- NIH. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Biopharma PEG. (2021, December 24). How To Choose The Best ADC Linker?
- BenchChem. (2025). Application Notes and Protocols for Determining the Linker Stability of Hemiasterlin Antibody-Drug Conjugates.
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- SpiroChem. (n.d.). Linker Design.
- Precise PEG. (n.d.). How to Select the Optimal Linker-Payload for Your Research Project.
- Cencora. (2023, September 5). Role of ADC linker design in advancing cancer therapies.
- PubMed. (n.d.). In vivo testing of drug-linker stability.
- BenchChem. (n.d.). A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers: A Guide for Researchers.
- PubMed. (2022, February 11). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate.
- PMC - NIH. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates.
- ResearchGate. (n.d.). Research applications of “linkers” in small molecule drugs design in fragment-based.
- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.
- ACS Publications. (2017, August 3). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
- BenchChem. (2025, November). The Role of Linker Technology in Advanced Drug Delivery: A Comparative Analysis of Antibody-Drug Conjugates and PROTACs.
- BroadPharm. (2021, July 21). What are ADC Linkers?
- WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
- AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
- ACS Publications. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
- Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Charles River Laboratories. (n.d.). Characterization and Lot Release Assays for Antibody Drug Conjugates.
- Wikipedia. (n.d.). Small molecule drug conjugate.
- ACS Publications. (2025, November 22). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics.
- MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
- Charles River Laboratories. (n.d.). Characterization and Lot Release Assays for Antibody Drug Conjugates (ADCs).
- BOC Sciences. (2025, November 23). Comprehensive Guide to Linker-Payload Design Strategies in ADC Project.
- Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions.
- Creative Biolabs. (n.d.). ADC Chemical Stability Analysis Service.
Sources
- 1. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 3. purepeg.com [purepeg.com]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechinformers.com [biotechinformers.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. njbio.com [njbio.com]
- 18. researchgate.net [researchgate.net]
- 19. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. precisepeg.com [precisepeg.com]
- 21. veranova.com [veranova.com]
Mastering the Molecular Blueprint: A Guide to Orthogonal Protecting Group Strategies in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of synthesizing complex molecules, chemists are akin to architects designing a molecular edifice. Success often hinges on the ability to selectively modify one part of a molecule while dozens of other reactive sites lie in wait. This precise control is achieved through the strategic use of protecting groups—temporary shields for reactive functional groups.[1][2] The pinnacle of this strategy is orthogonal protection , a concept that allows for the selective removal of one protecting group in any order, under specific conditions, without disturbing others.[2][3][4] This guide provides an in-depth comparison of orthogonal protecting group strategies, offering the causal logic behind their selection and application, supported by experimental insights crucial for multistep synthesis.
The Core Principle: Chemoselectivity Through Orthogonality
The essence of an orthogonal strategy is the use of multiple, distinct classes of protecting groups within a single molecule.[3][5] Each class, or "set," is designed to be removed by a unique set of chemical conditions—such as acid, base, fluoride ions, or catalytic hydrogenation—that are completely inert to the other sets.[4][6] This allows for a predetermined, stepwise unveiling of reactive groups, which is fundamental to the successful construction of complex molecules like peptides, carbohydrates, and natural products.[3][5][7]
An ideal protecting group strategy adheres to several key principles:
-
Ease of Installation: The group should be added selectively and in high yield.[1][8]
-
Stability: It must remain robustly intact through various subsequent reaction steps.[1][8]
-
Selective Removal: It must be cleaved in high yield under specific conditions that do not affect other protecting groups or the molecule's backbone.[1][8][9]
-
Minimal Interference: The group should not introduce new stereocenters or complicate purification and characterization.[1][8]
The following diagram illustrates the concept of a three-group orthogonal system.
Caption: Conceptual workflow of an orthogonal protection strategy.
Protecting Alcohols: A Comparison of Silyl Ethers
The hydroxyl group is one of the most common functional groups in organic synthesis, and its protection is critical.[10] Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, the tunable nature of their cleavage conditions.[10][11]
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[11] This steric hindrance directly impacts its lability towards acidic, basic, or fluoride-mediated cleavage, forming the basis for their orthogonal use.[11]
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Primary Cleavage Condition |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | Mild acid (e.g., AcOH in THF/H₂O) |
| Triethylsilyl | TES | > TMS | > TMS | Mild acid, Fluoride (TBAF) |
| tert-Butyldimethylsilyl | TBS / TBDMS | > TES | ≈ TBDPS | Fluoride (TBAF) , Strong Acid (TFA) |
| Triisopropylsilyl | TIPS | > TBS | > TBDPS | Fluoride (TBAF), Strong Acid (TFA) |
| tert-Butyldiphenylsilyl | TBDPS | > TIPS | ≈ TBS | Fluoride (TBAF), Strong Acid (TFA) |
| (Data synthesized from sources[10][11]) |
Causality Behind Silyl Ether Cleavage: The selective cleavage of silyl ethers is a cornerstone of modern synthesis. The most common method, fluoride-mediated cleavage (e.g., using tetra-n-butylammonium fluoride, TBAF), relies on the exceptionally high strength of the Silicon-Fluorine (Si-F) bond, which acts as the thermodynamic driving force for the reaction.[12] Acid-catalyzed cleavage, on the other hand, involves protonation of the ether oxygen followed by nucleophilic attack, a process highly sensitive to steric hindrance around the silicon atom. This difference allows for selective deprotection; for instance, a TMS ether can be cleaved with mild acid while a more robust TBDPS group on the same molecule remains intact.[10]
Orthogonal Systems for Amines: The Boc and Fmoc Strategy
In the realm of peptide synthesis, the protection of the α-amino group is paramount.[5] The two dominant strategies, Boc and Fmoc, represent a classic example of an orthogonal system.[6][]
-
Boc (tert-butoxycarbonyl) Strategy: The Boc group is acid-labile and is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[6][14][15] Side-chain protecting groups in this strategy are often benzyl-based (e.g., Bzl), which are removed in a final step using very strong acid like hydrofluoric acid (HF).[6][15] This is considered a "semi-orthogonal" system as both groups are removed by acid, albeit of different strengths.[6]
-
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: The Fmoc group is base-labile and is cleaved using a mild base, typically a solution of piperidine in DMF.[6][14][15] This strategy is fully orthogonal, as the side-chain protecting groups are typically tert-butyl-based (e.g., tBu), which are acid-labile and removed during the final cleavage with TFA.[6][]
| Strategy | Nα-Protection | Nα-Deprotection Condition | Side-Chain Protection | Final Cleavage Condition | Orthogonality |
| Boc | Boc (Acid-labile) | Strong Acid (e.g., TFA) | Benzyl-based (Bzl) | Very Strong Acid (e.g., HF) | Semi-orthogonal |
| Fmoc | Fmoc (Base-labile) | Base (e.g., 20% Piperidine/DMF) | tert-Butyl-based (tBu) | Strong Acid (e.g., TFA) | Fully Orthogonal |
| (Data synthesized from sources[6][][16]) |
Choosing Between Boc and Fmoc: The milder conditions of the Fmoc strategy have made it the more widely used method, especially in automated solid-phase peptide synthesis (SPPS).[14] It is particularly advantageous for synthesizing peptides with acid-sensitive modifications.[16] However, the Boc strategy remains highly valuable, particularly for long or hydrophobic sequences that are prone to aggregation, as the repetitive acidic treatments can help disrupt problematic secondary structures.[14][15]
Case Study: Orthogonal Strategy in the Total Synthesis of Palytoxin
The total synthesis of palytoxin carboxylic acid by the Kishi group in 1994 stands as a monumental achievement in organic chemistry, showcasing the power of a multi-layered orthogonal protecting group strategy.[2][17] The synthesis required the management of 42 functional groups, necessitating the use of eight different classes of protecting groups.[2]
A key challenge was the selective manipulation of numerous hydroxyl groups. The strategy employed a sophisticated combination of silyl ethers with varying stabilities (e.g., TBS, TBDPS) and other ether and ester protecting groups.[17]
Caption: Simplified logic of orthogonal sets used in complex synthesis.
This intricate dance of protection and deprotection allowed for the precise, sequential unmasking of specific hydroxyl groups for glycosylation and other transformations, ultimately leading to the successful construction of one of the most complex natural products ever synthesized.
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
Causality: This protocol uses imidazole as a mild base to activate the alcohol and trap the HCl byproduct from the TBS-Cl reagent. Dichloromethane (DCM) is a common, non-protic solvent for this reaction. The reaction is typically robust and high-yielding for primary and less-hindered secondary alcohols.
Methodology:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TBS ether.
Protocol 2: Orthogonal Deprotection of a TBS Ether with TBAF
Causality: This protocol leverages the high affinity of fluoride for silicon to cleave the O-Si bond.[18] TBAF is used as a soluble fluoride source in THF. This method is highly selective for silyl ethers and will not cleave most other protecting groups like benzyl ethers, acetals, or Boc groups.
Methodology:
-
Dissolve the TBS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC. The reaction is often visualized by the appearance of the more polar alcohol spot.
-
Once complete, quench the reaction by adding water and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
References
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
ACS Publications. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. [Link]
-
Wiley Online Library. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of Illinois. (n.d.). Protecting Groups. [Link]
-
ACS Publications. (2006). Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry. [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Wuts, P. G. M., & Greene, T. W. (1999). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Drake University Online Bookstore. (n.d.). Greene's Protective Groups in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
NIH. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. biosynth.com [biosynth.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are synthesized from established safety protocols for structurally related molecules, including carbamates and tetrahydrofuran derivatives.
Hazard Assessment: A Triad of Functional Group Risks
Understanding the hazards inherent to a molecule is the cornerstone of its safe management. This compound is a compound without extensive published hazard data. Therefore, a conservative approach based on its constituent functional groups—a carbamate, a substituted tetrahydrofuran ring, and a primary aminomethyl group—is essential.
-
Tetrahydrofuran (THF) Moiety : The THF ring is a well-known structural alert for potential peroxide formation upon exposure to air and light, especially during storage.[1] These peroxides can be explosive, posing a significant physical hazard.[2] Additionally, THF and its derivatives are typically flammable.
-
Carbamate Group : Carbamate compounds can vary widely in toxicity. While some are relatively benign, others are used as pesticides and can have significant biological effects.[3] The recommended disposal for many carbamates is through licensed hazardous waste incineration.[4]
-
Aminomethyl Group : Primary amines can be corrosive and cause skin and eye irritation or damage.[5]
Based on this analysis, this compound should be handled as a flammable, potentially peroxide-forming, and irritant hazardous chemical.
| Hazard Profile | Associated Risk | Mitigation Strategy |
| Flammability | Fire or explosion hazard, especially when handled near ignition sources. | Store away from heat and ignition sources; use explosion-proof equipment where necessary. |
| Peroxide Formation | Risk of explosion upon concentration, heat, or shock. | Date containers upon receipt and opening; test for peroxides before handling if stored for extended periods.[6][2] |
| Skin/Eye Irritation | Potential for skin burns and serious eye damage. | Always wear appropriate Personal Protective Equipment (PPE).[5] |
| Toxicity | Unknown toxicological properties; handle as a substance of unknown toxicity. | Minimize exposure through engineering controls (fume hood) and PPE. |
Operational Protocol: From Benchtop to Final Disposal
The following step-by-step procedure provides a clear workflow for the safe disposal of this compound, from waste generation to collection by environmental health and safety (EHS) professionals.
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential. Gloves should be inspected before use and changed immediately if contaminated.[8]
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a Waste Container : Use a clearly labeled, chemically compatible container for collecting waste containing this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is appropriate.[1][4]
-
Labeling : The container must be labeled "Hazardous Waste" and clearly state the full chemical name: "this compound".[1] Indicate the associated hazards (e.g., "Flammable," "Irritant," "Potential Peroxide-Former").
-
Segregation : Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents or acids.[1][2] Carbamates can react with caustics and azo compounds, generating heat.[9]
Accidents happen. A clear and immediate response plan is vital.
-
Small Spills (<100 mL) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1]
-
Collect the contaminated absorbent into a sealed, properly labeled hazardous waste container.[1][4]
-
Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills (>100 mL) :
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[1]
-
The recommended and safest method for the final disposal of this compound is through a licensed professional waste disposal service.
-
Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[2]
-
Professional Collection : Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal company.[6]
-
Ultimate Destruction : The preferred method of destruction for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility.[1][4] This ensures the complete breakdown of the molecule into less harmful components.
Note on Chemical Neutralization: While alkaline hydrolysis can be used to break down some carbamate pesticides, this process is not recommended for this compound without specific, validated protocols.[3][4] The hydrolysis products would include tert-butanol, CO2, and 3-(aminomethyl)tetrahydrofuran-3-amine, which are themselves hazardous and would still require collection and disposal as hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity and rapid comprehension, the logical steps for proper disposal are illustrated in the flowchart below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. umdearborn.edu [umdearborn.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
